Vanicoside A
Descripción
isolated from Polygonum pensylvanicum; structure in first source
Propiedades
Fórmula molecular |
C51H50O21 |
|---|---|
Peso molecular |
998.9 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C51H50O21/c1-29(52)68-48-47(63)45(61)39(26-65-42(58)23-13-33-9-20-37(56)38(25-33)64-2)69-50(48)72-51(28-67-43(59)22-11-31-5-16-35(54)17-6-31)49(70-44(60)24-12-32-7-18-36(55)19-8-32)46(62)40(71-51)27-66-41(57)21-10-30-3-14-34(53)15-4-30/h3-25,39-40,45-50,53-56,61-63H,26-28H2,1-2H3/b21-10+,22-11+,23-13+,24-12+/t39-,40-,45-,46-,47+,48-,49+,50+,51+/m1/s1 |
Clave InChI |
RNXDQKHOEWIRNH-FSZFHJIYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Vanicoside A: A Technical Whitepaper on its Discovery, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanicoside A, a complex phenylpropanoid glycoside, was first isolated from the North American plant Polygonum pensylvanicum. This document provides a comprehensive technical overview of its discovery, structural elucidation, and key biological activities. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a quantitative summary of its bioactivity. Furthermore, this guide illustrates the signaling pathways influenced by this compound and the experimental workflows through detailed diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Polygonum pensylvanicum, commonly known as Pennsylvania smartweed, is a flowering plant native to North America.[1] Historically, plants of the Polygonum genus have been utilized in traditional medicine.[2][3] Phytochemical investigations of this species led to the discovery of two novel protein kinase C (PKC) inhibitory glycosides, designated this compound and Vanicoside B.[4] this compound, in particular, has garnered scientific interest due to its potential as a modulator of cellular signaling pathways implicated in various diseases, including cancer. This whitepaper details the foundational research on this compound, from its initial isolation to the characterization of its biological effects.
Physicochemical Properties and Structure
This compound is a disaccharide ester of hydroxycinnamic acids with sucrose.[5] Its structure was established through spectroscopic analysis, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS).[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₁H₅₀O₂₁ | [6] |
| Molecular Weight | 998.9 g/mol | [6] |
| Appearance | White, amorphous solid | [7] |
Biological Activity
Protein Kinase C (PKC) Inhibition
This compound was first identified as an inhibitor of Protein Kinase C, a family of enzymes crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis.[4][6] Dysregulation of PKC signaling is associated with various diseases, including cancer.[6]
Table 2: In Vitro PKC Inhibition by this compound and B
| Compound | IC₅₀ (µg/mL) | IC₅₀ (µM)¹ | Source |
| This compound | 44 | ~44.0 | [7] |
| Vanicoside B | 31 | ~32.4 | [7] |
¹ Calculated based on molecular weights: this compound (998.9 g/mol ), Vanicoside B (956.9 g/mol )
Cytotoxic Activity Against Melanoma Cells
Subsequent research has demonstrated the cytotoxic effects of this compound against human melanoma cell lines, suggesting its potential as an anticancer agent.[8] Its mechanism of action is linked to the induction of reactive oxygen species (ROS).[8]
Table 3: Cytotoxicity of this compound against Human Melanoma Cell Lines (72-hour incubation)
| Cell Line | Concentration (µM) | % Cell Viability | Source |
| C32 (Amelanotic) | 2.5 | 77% | [2] |
| 5.0 | 55% | [2] | |
| A375 (Melanotic) | 50.0 | 51% | [2] |
| 100.0 | 21% | [2] |
Experimental Protocols
Isolation of this compound from Polygonum pensylvanicum
The following protocol is a summary of the methodology described by Zimmermann and Sneden (1994).
Workflow for the Isolation of this compound
Caption: Isolation and purification workflow for this compound.
-
Extraction: Dried and ground whole plant material of Polygonum pensylvanicum is subjected to Soxhlet extraction with 95% ethanol.
-
Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude gum.
-
Solvent Partitioning: The crude extract is partitioned between water and ethyl acetate (B1210297) (EtOAc). The active components are found in the EtOAc-soluble fraction.
-
Chromatography: The EtOAc fraction is subjected to silica gel column chromatography using a gradient of methanol (B129727) in ethyl acetate.
-
Bioassay-Guided Fractionation: Fractions are monitored for PKC inhibitory activity to guide the separation process.
-
Purification: Active fractions are further purified by preparative thin-layer chromatography (TLC) to yield pure this compound.
Cell Viability Assay (MTT Assay)
The following is a generalized protocol based on the methodology used to assess the cytotoxicity of this compound.
-
Cell Culture: Human melanoma cell lines (e.g., C32, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 2.5 µM to 100 µM) or a vehicle control.
-
Incubation: Cells are incubated with the compound for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
Signaling Pathways
Protein Kinase C (PKC) Signaling Pathway
The PKC signaling cascade is a key regulatory pathway in many cell types. Its activation typically begins at the cell membrane and results in the phosphorylation of numerous downstream target proteins.
Simplified PKC Signaling Pathway
Caption: this compound inhibits the Protein Kinase C signaling pathway.
Proposed Mechanism of Action in Melanoma
In melanoma cells, this compound is proposed to exert its cytotoxic effects through the induction of reactive oxygen species (ROS), leading to cellular stress and apoptosis. This can be particularly relevant in melanomas with activating mutations in the BRAF/MEK pathway.
This compound's Proposed Effect on Melanoma Cells
Caption: Proposed mechanism of this compound-induced cytotoxicity in melanoma.
Conclusion
This compound, a natural product from Polygonum pensylvanicum, demonstrates significant biological activity, most notably the inhibition of Protein Kinase C and cytotoxicity against melanoma cells. The detailed protocols and quantitative data presented in this whitepaper provide a solid foundation for further research into its therapeutic potential. Future studies could focus on elucidating the precise molecular targets of this compound, optimizing its structure for enhanced potency and selectivity, and evaluating its efficacy in preclinical cancer models. The information compiled herein serves as a critical resource for scientists and professionals dedicated to the advancement of natural product-based drug discovery.
References
- 1. Phenylamino-pyrimidine (PAP) derivatives: a new class of potent and selective inhibitors of protein kinase C (PKC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Vanicosides A and B, protein kinase C inhibitors from Polygonum pensylvanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 [mdpi.com]
- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 7. This compound | C51H50O21 | CID 44575681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
Vanicoside A: A Technical Whitepaper on its Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the initial characterization of Vanicoside A, a phenylpropanoid glycoside with significant potential in anticancer research. This whitepaper details its physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed methodologies.
Introduction
This compound is a naturally occurring phenylpropanoid glycoside that has been isolated from plants belonging to the Polygonaceae family, notably Polygonum pensylvanicum and Reynoutria sachalinensis.[1] Structurally, it is characterized as an ester of a hydroxycinnamic acid with sucrose.[2] Initial research has highlighted its potential as a therapeutic agent, particularly in the context of melanoma, owing to its pro-oxidative and protein kinase C (PKC) inhibitory activities.[1] This document aims to consolidate the current understanding of this compound, providing a foundational resource for further research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its identification, purification, and formulation in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅₁H₅₀O₂₁ | PubChem |
| Molecular Weight | 998.9 g/mol | PubChem |
| Appearance | Powder | MarkHerb |
| Purity | ≥ 95% (HPLC) | MarkHerb |
| CAS Number | 155179-22-9 | PubChem |
Isolation and Structure Elucidation
Isolation from Natural Sources
This compound is primarily isolated from the methanolic extracts of the aerial parts of Polygonum pensylvanicum. The isolation process is guided by bioassays for Protein Kinase C (PKC) inhibition and involves a series of chromatographic techniques to separate it from a complex mixture of plant metabolites.
Experimental Protocol: Isolation and Purification of this compound
-
Extraction: The dried and powdered aerial parts of the plant material are exhaustively extracted with methanol (B129727) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with hexane, chloroform (B151607), and ethyl acetate (B1210297) to separate compounds based on their polarity. The bioactive fractions, as determined by PKC inhibition assays, are typically found in the more polar fractions.
-
Column Chromatography: The active fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity, commonly a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) and bioassays.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing significant PKC inhibitory activity are further purified by reversed-phase HPLC using a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) in water.
-
Final Purification: The fractions containing pure this compound are pooled, and the solvent is evaporated to yield the purified compound as a powder.
Workflow for this compound Isolation
Caption: Workflow of this compound isolation from plant material.
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Protocol: Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula as C₅₁H₅₀O₂₁.
-
¹H and ¹³C NMR Spectroscopy: One-dimensional NMR spectra provide information about the number and types of protons and carbons present in the molecule.
-
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, most notably its anticancer effects against melanoma cell lines. Its primary mechanisms of action involve the inhibition of Protein Kinase C (PKC) and the induction of Reactive Oxygen Species (ROS).
Protein Kinase C (PKC) Inhibition
This compound was first identified as a potent inhibitor of Protein Kinase C, a family of enzymes that play a crucial role in cellular signaling pathways controlling cell growth and differentiation.
Experimental Protocol: Protein Kinase C (PKC) Inhibition Assay
A common method to assess PKC inhibition is a radioactive filter-binding assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a PKC enzyme source (e.g., partially purified from rat brain), a peptide substrate (e.g., a synthetic peptide containing a PKC phosphorylation site), and cofactors such as CaCl₂, phosphatidylserine, and diacylglycerol.
-
Inhibition Assay: this compound at various concentrations is pre-incubated with the PKC enzyme.
-
Initiation of Reaction: The phosphorylation reaction is initiated by the addition of [γ-³²P]ATP.
-
Termination and Measurement: After incubation, the reaction is stopped, and the mixture is spotted onto phosphocellulose filter paper. The filters are washed to remove unincorporated [γ-³²P]ATP. The amount of ³²P incorporated into the peptide substrate is then quantified using a scintillation counter. The inhibitory activity of this compound is determined by comparing the phosphorylation in its presence to a control without the inhibitor.
Signaling Pathway: PKC Inhibition by this compound
Caption: this compound inhibits PKC, disrupting downstream signaling.
Induction of Reactive Oxygen Species (ROS) in Melanoma Cells
A key mechanism underlying the anticancer activity of this compound is its ability to induce the production of Reactive Oxygen Species (ROS) within melanoma cells, leading to oxidative stress and subsequent cell death.
Experimental Protocol: Measurement of Intracellular ROS
The generation of intracellular ROS can be measured using fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Culture: Melanoma cells (e.g., C32) are cultured in a suitable medium.
-
Cell Treatment: The cells are treated with various concentrations of this compound for a specified period.
-
Probe Loading: After treatment, the cells are incubated with DCFH-DA. DCFH-DA is a non-fluorescent probe that can diffuse into the cells, where it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH).
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity is indicative of an increase in intracellular ROS levels.
Signaling Pathway: ROS Induction by this compound
Caption: this compound induces ROS, leading to melanoma cell death.
Cytotoxicity against Melanoma Cell Lines
This compound exhibits significant cytotoxic effects against human melanoma cell lines, such as C32 and A375. This activity is dose- and time-dependent.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Melanoma cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound (e.g., 2.5 µM to 100 µM) for different time periods (e.g., 24, 48, and 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT is added to each well. The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| C32 | 5 | 72 | ~55% |
| C32 | 100 | 72 | ~12% |
| A375 | 100 | 72 | ~21% |
Data adapted from Nawrot-Hadzik I, et al. Int J Mol Sci. 2020.[1]
Conclusion
The initial characterization of this compound reveals a promising natural product with potent anticancer properties, particularly against melanoma. Its dual mechanism of action, involving both the inhibition of the key signaling enzyme PKC and the induction of cytotoxic ROS, makes it an attractive candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this whitepaper serve as a valuable resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound, its in vivo efficacy, and its pharmacokinetic and toxicological profiles.
References
- 1. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanicosides C-F, new phenylpropanoid glycosides from Polygonum pensylvanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Vanicoside A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of Vanicoside A, a complex phenylpropanoid sucrose (B13894) ester with significant therapeutic potential. This document outlines detailed experimental protocols, data presentation in structured tables, and visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a naturally occurring phenylpropanoid glycoside found in plants of the Polygonaceae family, such as Polygonum pensylvanicum.[1] It is structurally characterized by a sucrose core esterified with hydroxycinnamic acids. The precise chemical structure is crucial for interpreting its mass spectrometric behavior.
Chemical Structure:
Experimental Protocols
A definitive, standardized protocol for the mass spectrometry analysis of this compound is not widely published. However, based on established methodologies for the analysis of complex natural glycosides using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), a robust and reliable analytical workflow can be established.
Sample Preparation
A simple and efficient protein precipitation method is typically employed for the extraction of this compound from biological matrices.
-
To 100 µL of the sample (e.g., plasma, tissue homogenate) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: Waters ACQUITY UPLC™ system or equivalent.
-
Column: Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
Gradient Elution:
-
0-5 min: 5-10% B
-
5-17.5 min: 10-25% B
-
17.5-30 min: 25-80% B
-
Mass Spectrometry
-
System: Waters Xevo G2 QTOF Mass Spectrometer or equivalent high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Gas Temperature: 250°C.
-
Cone Gas Flow: 0 L/h.
-
Desolvation Gas Flow: 1000 L/h.
-
Mass Range: m/z 100-1500.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS fragmentation.
Data Presentation
Quantitative data derived from the mass spectrometric analysis of this compound is summarized below. The exact m/z values for fragment ions are predicted based on the known structure and typical fragmentation patterns of related compounds.
Table 1: Precursor and Adduct Ions of this compound
| Ion Species | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₅₁H₅₁O₂₁⁺ | 999.2917 |
| [M+Na]⁺ | C₅₁H₅₀O₂₁Na⁺ | 1021.2736 |
| [M-H]⁻ | C₅₁H₄₉O₂₁⁻ | 997.2772 |
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 999.3)
| Fragment Ion (m/z) | Proposed Formula | Description of Neutral Loss |
| 821.2 | C₄₂H₃₇O₁₆⁺ | Loss of a feruloyl group (C₁₀H₈O₃) |
| 659.2 | C₃₃H₃₁O₁₃⁺ | Loss of a feruloyl and a coumaroyl group (C₁₉H₁₆O₅) |
| 497.1 | C₂₄H₂₅O₁₀⁺ | Loss of a feruloyl and two coumaroyl groups (C₂₈H₂₄O₇) |
| 341.1 | C₁₅H₁₇O₈⁺ | Sucrose core fragment |
| 177.1 | C₁₀H₉O₃⁺ | Feruloyl moiety |
| 147.0 | C₉H₇O₂⁺ | Coumaroyl moiety |
Visualizations
Experimental Workflow
References
Vanicoside A and B from Reynoutria sachalinensis: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Vanicoside A and B, two phenylpropanoid sucrose (B13894) esters isolated from the rhizomes of Reynoutria sachalinensis (giant knotweed). This document is intended for researchers, scientists, and drug development professionals interested in the isolation, characterization, and biological activities of these natural compounds.
Introduction
This compound and B are complex phenolic compounds that have garnered scientific interest due to their diverse biological activities. Structurally, they are sucrose molecules esterified with hydroxycinnamic acids. These compounds are characteristic secondary metabolites of plants belonging to the Polygonaceae family, with Reynoutria sachalinensis being a notable source. Recent studies have highlighted their potential as therapeutic agents, demonstrating activities ranging from enzyme inhibition to anticancer effects. This guide consolidates the current knowledge on this compound and B, with a focus on their chemical properties, isolation from Reynoutria sachalinensis, and demonstrated biological functions.
Chemical Properties
This compound and B are large, polar molecules, a characteristic that influences their solubility and the methods used for their extraction and purification.
Table 1: Chemical and Physical Properties of this compound and B
| Property | This compound | Vanicoside B |
| Molecular Formula | C₅₁H₅₀O₂₁ | C₄₉H₄₈O₂₀ |
| Molecular Weight | 998.9 g/mol | 956.9 g/mol |
| General Class | Phenylpropanoid Sucrose Esters | Phenylpropanoid Sucrose Esters |
| Appearance | Powder | Powder |
| Source | Reynoutria sachalinensis | Reynoutria sachalinensis |
Quantitative Analysis in Reynoutria sachalinensis
The concentration of this compound and B can vary between different species of Reynoutria and also between different parts of the plant. Reynoutria sachalinensis is distinguished from the closely related Reynoutria japonica by its higher concentration of hydroxycinnamic glycosides, including vanicosides, and a lower quantity of anthraquinones and stilbenes[1].
Table 2: Quantitative Content of this compound and B in Reynoutria sachalinensis
| Plant Part | This compound Content (mg/g dry mass) | Vanicoside B Content (mg/g dry mass) | Reference |
| Rhizomes | Not specified | High amounts | [2][3][4] |
| Stems | Not specified | 14.34 | [5] |
| Roots | Not specified | Constitutes 34% of total analyzed metabolites | [5] |
Biological Activities and Quantitative Data
This compound and B have been evaluated for several biological activities, with promising results in enzyme inhibition and cancer research.
Table 3: Summary of Biological Activities and IC₅₀ Values for this compound and B
| Biological Target/Activity | Compound | IC₅₀ Value (µM) | IC₅₀ Value (µg/mL) | Reference |
| β-glucosidase Inhibition | This compound | 59.9 | 59.8 | [6] |
| Vanicoside B | 50.5 | 48.3 | [6] | |
| SARS-CoV-2 Mpro Inhibition | This compound | 23.10 | Not Reported | |
| Vanicoside B | 43.59 | Not Reported | ||
| Antiproliferative (Triple-Negative Breast Cancer) | Vanicoside B | 9.0 | Not Reported | [7] |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and B from Reynoutria sachalinensis and for the key biological assays in which their activity has been demonstrated.
Isolation of this compound and B from Reynoutria sachalinensis Rhizomes
The following protocol is adapted from a published procedure for the isolation of this compound and B[8].
Experimental Workflow for Isolation
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Phenolic Compounds of Reynoutria sachalinensis and Reynoutria japonica Growing in the Russian Far East - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Phenylpropanoid Glycosides in the Polygonaceae Family: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Aspects of Phenylpropanoid Glycosides within the Buckwheat Family (Polygonaceae), Tailored for Researchers, Scientists, and Drug Development Professionals.
The Polygonaceae family, commonly known as the buckwheat or smartweed family, encompasses a diverse range of plants, many of which are recognized for their rich phytochemical profiles and traditional medicinal uses. Among the various classes of secondary metabolites, phenylpropanoid glycosides (PPGs) have garnered significant attention for their broad spectrum of biological activities. These compounds, characterized by a phenylpropanoid aglycone attached to one or more sugar moieties, exhibit promising pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of PPGs in the Polygonaceae family, focusing on their quantitative distribution, detailed experimental protocols for their study, and their mechanisms of action involving key signaling pathways.
Quantitative Distribution of Phenylpropanoid Glycosides and Related Phenolics
The concentration and composition of phenylpropanoid glycosides and other phenolic compounds can vary significantly among different genera and species within the Polygonaceae family, as well as in different plant organs. The following tables summarize the quantitative data from various studies, providing a comparative look at the phenolic content in Rumex, Rheum, Fagopyrum, and Calligonum species.
| Species | Plant Part | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Key Phenolic Compounds Quantified | Reference |
| Rumex crispus L. | Root | - | - | Chrysophanol, Physcion | [1] |
| Rheum undulatum L. | Not Specified | - | - | Chrysophanol, Physcion, Emodin | [2] |
| Fagopyrum esculentum Moench | Leaves | 297.35 (in 100% ethanol (B145695) extract) | 209.56 (in 100% ethanol extract) | Rutin (B1680289), Quercetin, Orientin, Vitexin, Isovitexin, Isoorientin | [3][4] |
| Calligonum polygonoides subsp. comosum | Leaves | 281.5 (µg/g gallic acid equivalent) | 257.4 (µg/g rutin equivalent) | Taxifolin, Catechin | [5] |
| Calligonum polygonoides subsp. comosum | Bark | - | - | Taxifolin, Catechin | [5] |
| Calligonum polygonoides subsp. comosum | Flowers | - | - | Flavonols | [5] |
| Calligonum polygonoides subsp. comosum | Fruits | - | - | Flavonols | [5] |
Table 1: Quantitative Analysis of Phenolic Compounds in Various Polygonaceae Species. GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.
| Compound | Plant Species | Plant Part | Concentration (µg/g or other specified unit) | Analytical Method | Reference |
| Chrysophanol | Rheum undulatum L. (n-Hexane extract) | Not Specified | 120.06 ± 13.82 | HPLC | [2] |
| Physcion | Rheum undulatum L. (n-Hexane extract) | Not Specified | 19.02 ± 2.58 | HPLC | [2] |
| Emodin | Rheum undulatum L. (n-Hexane extract) | Not Specified | 3.33 ± 0.54 | HPLC | [2] |
| Chrysophanol | Rumex crispus L. (n-Hexane extract) | Not Specified | 17.25 ± 5.23 | HPLC | [2] |
| Physcion | Rumex crispus L. (n-Hexane extract) | Not Specified | 20.34 ± 3.69 | HPLC | [2] |
| Emodin | Rumex crispus L. (n-Hexane extract) | Not Specified | 10.59 ± 2.47 | HPLC | [2] |
Table 2: Quantification of Specific Bioactive Compounds in Rheum and Rumex Species.
Experimental Protocols
This section outlines detailed methodologies for the extraction, isolation, and analysis of phenylpropanoid glycosides and related phenolic compounds from members of the Polygonaceae family, based on established research.
Protocol 1: Extraction of Total Polyphenols from Fagopyrum esculentum (Common Buckwheat) Seeds
This protocol is adapted from a study comparing various extraction methods for total polyphenols in buckwheat.[6][7]
Materials:
-
Ground buckwheat seeds
-
Methanol
-
2.4 mol/L HCl
-
2 mol/L NaOH
-
Vortex mixer
-
Incubator or water bath (80°C)
-
Centrifuge
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution
-
Spectrophotometer
Procedure:
-
Sample Preparation: Weigh 0.5 g of finely ground buckwheat seeds into a centrifuge tube.
-
Solvent Extraction (Methanol):
-
Add 10 mL of 80% methanol to the sample.
-
Incubate at 80°C for 120 minutes, vortexing every 30 minutes.
-
Cool the mixture to room temperature.
-
Adjust the final volume to 10 mL with 80% methanol.
-
Centrifuge and collect the supernatant for analysis.
-
-
Acidic Methanol Extraction:
-
Prepare a 1:1 mixture of 2.4 mol/L HCl and methanol.
-
Add 10 mL of this acidified methanol to the sample.
-
Follow the incubation and cooling steps as described above.
-
Adjust the final volume to 20 mL with 80% methanol.
-
Centrifuge and collect the supernatant.
-
-
Alkaline Methanol Extraction:
-
Prepare a 1:1 mixture of 2 mol/L NaOH and methanol.
-
Add 10 mL of this alkaline methanol to the sample.
-
Follow the incubation and cooling steps.
-
Centrifuge and collect the supernatant.
-
-
Quantification (Folin-Ciocalteu Assay):
-
Mix an aliquot of the supernatant with Folin-Ciocalteu reagent.
-
After a short incubation, add sodium carbonate solution to stop the reaction and develop the color.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the total polyphenol content based on a standard curve prepared with gallic acid.
-
Protocol 2: Isolation of Bioactive Compounds from Rumex crispus Root
This protocol provides a general workflow for the isolation of compounds from Rumex crispus roots, which can be adapted for the targeted isolation of phenylpropanoid glycosides.[1]
Materials:
-
Dried and powdered Rumex crispus root
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Thin-layer chromatography (TLC) plates
-
Appropriate solvent systems for chromatography
-
Rotary evaporator
Procedure:
-
Extraction:
-
Soak the powdered root material in methanol at room temperature.
-
Filter and concentrate the extract using a rotary evaporator to obtain the crude methanol extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with hexane and ethyl acetate.
-
Concentrate each fraction to dryness.
-
-
Column Chromatography (Hexane Fraction):
-
Subject the hexane extract to silica gel column chromatography.
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity.
-
Collect fractions and monitor by TLC.
-
Combine fractions with similar TLC profiles and purify further using methods like preparative TLC or Sephadex LH-20 column chromatography to isolate individual compounds.
-
-
Column Chromatography (Ethyl Acetate Fraction):
-
Similarly, subject the ethyl acetate fraction to a series of chromatographic steps (silica gel, Sephadex LH-20) to isolate more polar compounds, which are likely to include phenylpropanoid glycosides.
-
-
Structure Elucidation:
-
Characterize the purified compounds using spectroscopic techniques such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry (ESI-MS, HR-ESI-MS).
-
Protocol 3: HPLC-DAD-ESI/MSn Analysis of Phenolics in Polygonum Species
This method is suitable for the identification and quantification of phenolic compounds, including phenylpropanoid glycosides, in plant extracts.[8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MSn).
-
C18 reversed-phase column.
Procedure:
-
Sample Preparation: Prepare a methanolic or ethanolic extract of the plant material and filter it through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of two solvents, typically water with a small percentage of formic acid (A) and acetonitrile (B52724) or methanol (B).
-
Gradient Program: A typical gradient might start with a low percentage of B, gradually increasing to a high percentage to elute compounds with increasing hydrophobicity, followed by a re-equilibration step.
-
Flow Rate: A standard flow rate for analytical columns is around 0.8-1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 25-30°C).
-
-
Detection:
-
DAD: Monitor the eluent at multiple wavelengths (e.g., 280 nm for general phenolics, 320 nm for hydroxycinnamic acids, and 350 nm for flavonoids).
-
ESI-MSn: Operate in both positive and negative ion modes to obtain molecular ion peaks ([M+H]⁺ or [M-H]⁻) and fragmentation patterns (MS²) to aid in structural identification.
-
-
Quantification:
-
Create calibration curves for available standards of known phenylpropanoid glycosides and other phenolics.
-
Quantify the compounds in the plant extracts by comparing their peak areas to the calibration curves.
-
Signaling Pathways and Mechanisms of Action
Phenylpropanoid glycosides from the Polygonaceae family have been shown to exert their biological effects through the modulation of various cellular signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and immune responses.
Inhibition of the NF-κB Signaling Pathway
Compounds isolated from Polygonum multiflorum have demonstrated the ability to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by targeting the NF-κB and MAPK signaling pathways.[9] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).
The general mechanism of NF-κB activation and its inhibition by phenylpropanoid glycosides is depicted in the following diagram.
Caption: Inhibition of the NF-κB signaling pathway by phenylpropanoid glycosides.
Conclusion
The Polygonaceae family is a rich source of phenylpropanoid glycosides with significant potential for the development of novel therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the quantitative distribution of these compounds across a wider range of Polygonaceae species, coupled with detailed mechanistic studies, will undoubtedly unveil new opportunities for their application in human health. The provided experimental workflows and the understanding of their impact on critical signaling pathways like NF-κB are foundational for advancing this exciting area of research.
References
- 1. Antioxidant, Xanthine Oxidase, α-Amylase and α-Glucosidase Inhibitory Activities of Bioactive Compounds from Rumex crispus L. Root - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Phytochemical Properties, Antioxidant Activity and Cytotoxic Effect on HepG2 Cells in Mongolian and Taiwanese Rhubarb Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Activities of Extracts from Common Buckwheat (Fagopyrum esculentum Moench.) Leaves Using Different Extraction Methods [cropbio.or.kr]
- 4. Phytochemical and Pharmacological Profiles of Three Fagopyrum Buckwheats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 7. Effect of the extraction solvent and method on the determination of the total polyphenol content in different common buckwheat (Fagopyrum esculentum Moench) varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenolics Profiling by HPLC-DAD-ESI/MSn of the Scientific Unknown Polygonum hydropiperoides Michx. and Its Antioxidant and Anti-Methicillin-Resistant Staphylococcus aureus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of novel polygonum multiflorum compound via inhibiting NF-κB/MAPK and upregulating the Nrf2 pathways in LPS-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanicoside A: A Technical Whitepaper on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vanicoside A, a phenylpropanoid glycoside, has emerged as a promising natural compound with demonstrated cytotoxic effects against cancer cells, particularly melanoma. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. The available data indicates that this compound induces cell death through the induction of apoptosis and potentially other mechanisms such as necrosis. Key molecular targets implicated in its activity include Protein Kinase C (PKC), with further in silico studies suggesting a potential role for the inhibition of BRAFV600E and MEK-1 kinases. This document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to facilitate further research and drug development efforts.
Introduction
This compound is a naturally occurring phenylpropanoid glycoside that can be isolated from plants of the Polygonum genus.[1] Its structural complexity and biological activity have drawn interest in its potential as an anticancer agent. This whitepaper aims to consolidate the existing scientific literature on the mechanism of action of this compound in cancer cells, with a focus on providing a technical resource for researchers in oncology and drug discovery.
Cytotoxicity Profile of this compound
This compound has demonstrated significant cytotoxic activity against melanoma cell lines. The half-maximal inhibitory concentration (IC50) values have been determined for several cell lines, highlighting its potency.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| C32 | Amelanotic Melanoma | 72 | ~5.0 | [1] |
| A375 | Melanotic Melanoma | 72 | >50 | [1] |
| MCF-7 | Breast Cancer | Not Reported | Submicromolar | [1] |
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
Notably, this compound has shown a degree of selectivity for cancer cells over normal cell lines. For instance, it caused the death of melanoma cells at concentrations ranging from 2.5 to 50 µM, while not harming a primary fibroblast line.[1] However, the keratinocyte cell line (HaCaT) showed a decrease in viability at a concentration of 25 µM.[1]
Core Mechanisms of Action
The anticancer effects of this compound appear to be multifactorial, involving the induction of programmed cell death and the inhibition of key signaling proteins.
Induction of Apoptosis and Necrosis
Studies have shown that this compound is a potent inducer of apoptosis in melanoma cells.[1] The exposure of phosphatidylserine (B164497) on the outer leaflet of the cell membrane, a hallmark of apoptosis, has been observed in cancer cells treated with this compound.[1] Furthermore, initial observations of a loss of cell membrane integrity suggest that at certain concentrations or under specific conditions, this compound may also induce other forms of cell death, such as necrosis.[1]
Inhibition of Protein Kinase C (PKC)
One of the earliest identified mechanisms of action for this compound is the inhibition of Protein Kinase C (PKC).[2] In a study by Zimmermann ML and Sneden AT, this compound was found to inhibit PKC activity with an IC50 value of 44 µg/mL.[1] PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of PKC signaling is a common feature in many cancers, making it a viable therapeutic target.
Induction of Reactive Oxygen Species (ROS)
This compound treatment has been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[1] While the precise quantitative levels and the functional consequence of this ROS induction require further investigation, it is a well-established mechanism by which many anticancer agents exert their cytotoxic effects. Elevated ROS levels can lead to oxidative stress, damage to cellular components such as DNA, proteins, and lipids, and ultimately trigger apoptotic cell death.
Proposed Signaling Pathways
Based on in silico molecular docking studies and the known functions of its identified targets, several signaling pathways are proposed to be modulated by this compound. It is critical to note that these pathways require further experimental validation.
Putative Inhibition of the MAPK Pathway
Molecular docking studies suggest that this compound may bind to the active sites of BRAFV600E and MEK-1 kinases.[1] The BRAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. The BRAFV600E mutation is a common driver mutation in melanoma and other cancers, leading to constitutive activation of the MAPK pathway. Inhibition of BRAFV600E and MEK-1 would therefore be a highly effective anticancer strategy.
Modulation of PKC-Mediated Signaling
As a known inhibitor of PKC, this compound is expected to interfere with the numerous signaling pathways regulated by this kinase family. These pathways are diverse and cell-type specific but often converge on transcription factors that control cell growth and survival.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in the study of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis and Necrosis Assay (RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay)
Principle: This assay measures the real-time exposure of phosphatidylserine (PS) on the outer leaflet of the cell membrane during apoptosis and the loss of membrane integrity during necrosis. Annexin V binding to PS is detected via a luminescent signal, while necrosis is detected using a fluorescent DNA dye.
Protocol:
-
Prepare the RealTime-Glo™ Annexin V Apoptosis and Necrosis Reagent according to the manufacturer's instructions.
-
Seed cells in a white-walled 96-well plate.
-
Add the prepared reagent to the cells at the time of treatment with this compound.
-
Measure luminescence and fluorescence at various time points (e.g., every 2 hours for up to 48 hours) using a plate reader.
-
An increase in luminescence indicates apoptosis, while an increase in fluorescence indicates necrosis.
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Treat cancer cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-p65, p65, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Future Directions and Conclusion
The current body of research provides a solid foundation for the anticancer potential of this compound. However, several key areas require further investigation to fully elucidate its mechanism of action and advance its development as a therapeutic agent.
-
Quantitative Analysis of Apoptosis and Cell Cycle: Flow cytometry-based studies are needed to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle following this compound treatment.
-
Experimental Validation of Kinase Inhibition: In vitro kinase assays are required to experimentally validate the inhibitory effect of this compound on PKC, BRAFV600E, and MEK-1.
-
Investigation of Signaling Pathways: Western blot analysis and other molecular biology techniques should be employed to definitively determine the impact of this compound on the MAPK, PI3K/Akt, and NF-kB signaling pathways.
-
In Vivo Efficacy: Preclinical studies in animal models of cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
References
- 1. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanicosides A and B, protein kinase C inhibitors from Polygonum pensylvanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanicoside A as a Protein Kinase C Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Vanicoside A, a naturally occurring phenylpropanoid glycoside, and its role as an inhibitor of Protein Kinase C (PKC). This document consolidates key data, outlines experimental methodologies, and visualizes relevant biological and experimental pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction to this compound
This compound is a phenylpropanoid glycoside that has been isolated from plants of the Polygonum genus, such as Polygonum pensylvanicum.[1][2] It is recognized for its biological activity as an inhibitor of Protein Kinase C (PKC), a family of enzymes crucial to cellular signal transduction.[1][2] Beyond its PKC inhibitory action, this compound has been shown to induce significant production of reactive oxygen species (ROS) and exhibits anticancer properties, particularly against melanoma.[1]
Chemical Properties:
-
Molecular Formula: C₅₁H₅₀O₂₁[3]
-
Molecular Weight: 998.9 g/mol [3]
-
Structure: this compound is a complex glycoside. Its structure is characterized by a sucrose (B13894) core with p-coumaryl esters attached at the 1, 3, and 6 carbons, a feruloyl ester at the 6' carbon, and an acetate (B1210297) group at the 2' carbon.[2]
The Role of Protein Kinase C in Cellular Signaling
Protein Kinase C represents a family of serine/threonine kinases that are integral to the regulation of a multitude of cellular functions, including cell proliferation, gene expression, differentiation, and apoptosis.[4][5][6] The activation of conventional PKC isoforms is a downstream event following the stimulation of cell surface receptors like G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[4]
This activation cascade begins with the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of calcium (Ca²⁺) from the endoplasmic reticulum. The concurrent rise in intracellular Ca²⁺ and the presence of DAG at the plasma membrane synergistically activate conventional PKC isoforms, which then phosphorylate a wide array of substrate proteins, propagating the cellular response.[4][7] Given its central role in signaling, dysregulation of PKC activity is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vanicosides A and B, protein kinase C inhibitors from Polygonum pensylvanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C51H50O21 | CID 44575681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. bosterbio.com [bosterbio.com]
- 6. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
Biosynthesis Pathway of Vanicoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanicoside A, a complex phenylpropanoid sucrose (B13894) ester, has garnered interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production or generate novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound. Due to the absence of specific literature on its biosynthesis, this guide infers the pathway based on the well-established biosynthesis of its precursor molecules and analogous pathways for similar phenylpropanoid sucrose esters found in plants. This document outlines the key enzymatic steps, presents relevant data in a structured format, details a generalized experimental protocol for the characterization of key enzymes, and provides a visual representation of the proposed pathway.
Introduction to this compound
This compound is a natural product found in plants of the Polygonaceae family, such as Polygonum pensylvanicum and Reynoutria sachalinensis.[1] It is structurally characterized as a sucrose molecule acylated with multiple hydroxycinnamic acids, specifically three p-coumaroyl groups and one feruloyl group, along with an acetyl group.[2] Phenylpropanoid sucrose esters, as a class of compounds, exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] The intricate structure of this compound suggests a complex biosynthetic pathway involving several classes of enzymes.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from two primary metabolic pathways: the phenylpropanoid pathway, which provides the hydroxycinnamoyl moieties, and sucrose biosynthesis. The core of the pathway involves the sequential acylation of a sucrose backbone by specific acyltransferases.
Phenylpropanoid Pathway: Synthesis of Hydroxycinnamoyl-CoAs
The initial steps involve the synthesis of p-coumaric acid and ferulic acid, which are then activated to their coenzyme A (CoA) thioesters. This pathway is one of the most extensively studied in plants.[5]
-
Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the 4-position by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.
-
Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA.
-
Synthesis of Feruloyl-CoA: Ferulic acid is synthesized from p-coumaric acid through the action of p-Coumarate 3-Hydroxylase (C3H) and Caffeic acid O-methyltransferase (COMT) . The resulting ferulic acid is then activated by 4CL to produce feruloyl-CoA.
Sucrose Biosynthesis
Sucrose, the backbone of this compound, is a primary product of photosynthesis. Its biosynthesis from UDP-glucose and fructose-6-phosphate (B1210287) is catalyzed by Sucrose-Phosphate Synthase (SPS) and Sucrose-Phosphate Phosphatase (SPP) .[6] Sucrose is also readily available from the plant's central carbon metabolism.
Acylation of Sucrose
The central and least characterized part of the pathway is the sequential transfer of the hydroxycinnamoyl and acetyl groups to the sucrose molecule. These reactions are likely catalyzed by members of the BAHD family of acyl-CoA-dependent acyltransferases.[7][8]
-
Hydroxycinnamoylation: Specific Hydroxycinnamoyl-CoA:Sucrose Acyltransferases would catalyze the transfer of p-coumaroyl and feruloyl moieties from their respective CoA donors to specific hydroxyl groups on the sucrose molecule. The existence of such enzymes has been recently confirmed for feruloylation of sucrose in maize, where a BAHD-type sucrose ferulic acid transferase was identified.[3][7] The formation of this compound, with its multiple acylations, likely involves several distinct or a single multifunctional acyltransferase with relaxed regioselectivity.
-
Acetylation: An Acetyl-CoA:Acyl-Sucrose Acetyltransferase is proposed to catalyze the addition of the acetyl group. Acetyl-CoA serves as the acetyl donor. The timing of this acetylation relative to the hydroxycinnamoylation steps is currently unknown.
Key Enzymes in the Putative Biosynthesis of this compound
While the specific enzymes for this compound biosynthesis have not been identified, the following table summarizes the classes of enzymes and their putative roles based on analogous pathways.
| Enzyme Class | Abbreviation | Putative Function in this compound Biosynthesis | General References |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway. | [5] |
| Cinnamate 4-hydroxylase | C4H | A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid. | [5] |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric and ferulic acids by ligating them to Coenzyme A, forming their respective CoA thioesters, which are the activated donors for acylation reactions. | [5] |
| p-Coumarate 3-Hydroxylase | C3H | Hydroxylates p-coumaric acid to produce caffeic acid, a precursor to ferulic acid. | [5] |
| Caffeic acid O-methyltransferase | COMT | Methylates caffeic acid to produce ferulic acid. | [5] |
| Hydroxycinnamoyl-CoA:Sucrose Acyltransferase | HSAT | A putative member of the BAHD acyltransferase family that catalyzes the transfer of p-coumaroyl and feruloyl groups from their CoA esters to the sucrose backbone. The specific enzyme(s) for this compound are unknown. | [3][7][8] |
| Acetyl-CoA:Acyl-Sucrose Acetyltransferase | ASAT | A putative acetyltransferase that transfers an acetyl group from Acetyl-CoA to a hydroxycinnamoylated sucrose intermediate. | [9] |
Experimental Protocols: Characterization of a Putative Hydroxycinnamoyl-CoA:Sucrose Acyltransferase
The following is a generalized protocol for the identification and characterization of a candidate acyltransferase involved in this compound biosynthesis. This protocol is based on methodologies used for other BAHD acyltransferases.[8][10]
Candidate Gene Identification
-
Transcriptome Analysis: Perform RNA-sequencing on tissues of a this compound-producing plant (e.g., Polygonum pensylvanicum) that are actively synthesizing the compound.
-
Bioinformatic Screening: Identify candidate genes encoding BAHD acyltransferases from the transcriptome data based on sequence homology to known hydroxycinnamoyl-CoA transferases.
Heterologous Expression and Protein Purification
-
Cloning: Clone the full-length cDNA of the candidate acyltransferase into an E. coli expression vector (e.g., pET vector with a His-tag).
-
Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight.
-
Purification: Lyse the cells and purify the recombinant protein using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. Elute the protein and verify its purity by SDS-PAGE.
In Vitro Enzyme Assays
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified recombinant enzyme (1-5 µg)
-
Sucrose (acyl acceptor, e.g., 1 mM)
-
p-Coumaroyl-CoA or Feruloyl-CoA (acyl donor, e.g., 0.1 mM)
-
Phosphate buffer (50 mM, pH 7.0)
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or an acidic solution.
-
Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to identify the formation of acylated sucrose derivatives by comparing retention times and mass spectra with authentic standards if available.
Kinetic Analysis
Determine the kinetic parameters (Km and Vmax) for the substrates (sucrose and hydroxycinnamoyl-CoAs) by varying the concentration of one substrate while keeping the other at a saturating concentration. Fit the data to the Michaelis-Menten equation.
Visualizing the Biosynthetic Pathway and Experimental Workflow
Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound.
Experimental Workflow for Acyltransferase Characterization
Caption: Experimental workflow for acyltransferase characterization.
Conclusion and Future Perspectives
The biosynthesis of this compound remains to be fully elucidated. The proposed pathway in this guide provides a solid foundation for future research aimed at identifying the specific genes and enzymes involved. The characterization of the putative hydroxycinnamoyl-CoA:sucrose acyltransferases and acetyltransferases is a critical next step. A complete understanding of this pathway will not only provide insights into the chemical diversity of plants but also open up avenues for the biotechnological production of this compound and its derivatives for potential applications in medicine and other industries.
References
- 1. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcrcp.ac.in [bcrcp.ac.in]
- 3. A sucrose ferulate cycle linchpin for feruloylation of arabinoxylans in plant commelinids | Semantic Scholar [semanticscholar.org]
- 4. Phenylpropanoid sucrose esters: plant-derived natural products as potential leads for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Identification and Characterization of Five BAHD Acyltransferases Involved in Hydroxycinnamoyl Ester Metabolism in Chicory [frontiersin.org]
- 9. Frontiers | Identification and Characterization of Sterol Acyltransferases Responsible for Steryl Ester Biosynthesis in Tomato [frontiersin.org]
- 10. Identification and Characterization of Five BAHD Acyltransferases Involved in Hydroxycinnamoyl Ester Metabolism in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
Vanicoside A: A Technical Guide for Researchers
Abstract
Vanicoside A is a naturally occurring phenylpropanoid glycoside with significant biological activities, including protein kinase C (PKC) inhibition and potent anticancer effects, particularly against melanoma. This technical guide provides an in-depth overview of this compound, including its chemical properties, cytotoxic and apoptotic effects on cancer cell lines, and detailed experimental methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a complex glycoside first isolated from Polygonum pensylvanicum. Its chemical structure and key identifiers are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 155179-22-9 | [1] |
| Molecular Formula | C₅₁H₅₀O₂₁ | |
| Molecular Weight | 998.9 g/mol | |
| IUPAC Name | [(2R,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
| Class | Phenylpropanoid Glycoside | [1] |
| Source | Polygonum pensylvanicum, Reynoutria sachalinensis | [1][2] |
Biological Activity: Cytotoxicity against Melanoma Cell Lines
This compound has demonstrated significant cytotoxic effects against human melanoma cell lines, particularly the amelanotic C32 and melanotic A375 cell lines, both of which harbor the BRAFV600E mutation.[2] The cytotoxic activity of this compound appears to be more potent than the related compound, Vanicoside B, which lacks an acetyl group.[2] Notably, this compound shows selective cytotoxicity towards melanoma cells at concentrations that do not significantly harm normal primary fibroblasts.[2] However, some cytotoxic effect was observed against normal keratinocytes (HaCaT) at higher concentrations.[2]
Quantitative Cytotoxicity Data
The following table summarizes the cell viability data from an MTT assay performed on various cell lines treated with different concentrations of this compound for 24, 48, and 72 hours.
| Cell Line | Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) | Citation(s) |
| C32 (Melanoma) | 2.5 | 81% | 77% | 77% | [2] |
| 5.0 | Not Reported | Not Reported | 55% | [2] | |
| 100 | 39% | 31% | 12% | [3] | |
| A375 (Melanoma) | 50.0 | Not Reported | Not Reported | 51% | [2] |
| 100 | 44% | 27% | 21% | [2] | |
| HaCaT (Keratinocyte) | 25.0 | 54% | 60% | 60% | [2] |
Mechanism of Action
Induction of Apoptosis
This compound induces programmed cell death in melanoma cells.[2] Studies utilizing a RealTime-Glo™ Annexin V Apoptosis and Necrosis assay have confirmed that this compound treatment leads to an apoptotic death pathway in both C32 and A375 melanoma cell lines.[3] The initial loss of cell membrane integrity observed in these studies suggests that other cell death mechanisms, such as permeability transition pore (PTP)-mediated necrosis, may also be involved and warrant further investigation.[3]
Protein Kinase C (PKC) Inhibition
This compound was first identified as an inhibitor of Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that are critical regulators of various cellular signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of PKC activity is implicated in numerous diseases, including cancer. The inhibitory effect of this compound on PKC likely contributes to its anticancer properties.
Potential Interaction with the MAPK Pathway
Molecular docking studies have suggested that this compound may bind to the active sites of BRAFV600E and MEK1 kinases.[4] These kinases are central components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in melanoma due to mutations like BRAFV600E.[4] By potentially inhibiting these kinases, this compound could disrupt this key oncogenic signaling cascade.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures for assessing the cytotoxicity of natural products.[5][6]
-
Cell Seeding: Seed melanoma cells (C32, A375) and normal cells (HaCaT, primary fibroblasts) in 96-well plates at a density of 3 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 2.5 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.
Apoptosis (Annexin V) Assay
This protocol is based on standard Annexin V staining procedures for detecting apoptosis by flow cytometry.[7]
-
Cell Treatment: Seed and treat cells with this compound as described in the cytotoxicity assay protocol. Include positive and negative controls for apoptosis.
-
Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Protein Kinase C (PKC) Inhibition Assay
This is a representative protocol for a non-radioactive, ELISA-based PKC inhibition assay.[8][9][10]
-
Plate Preparation: Use a microtiter plate pre-coated with a specific PKC substrate peptide.
-
Reaction Setup: In each well, combine the purified or partially purified PKC enzyme, the lipid activator (phosphatidylserine and diacylglycerol), and this compound at various concentrations.
-
Initiation of Kinase Reaction: Add ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: After incubation, wash the plate and add a phosphospecific primary antibody that recognizes the phosphorylated substrate.
-
Secondary Antibody and Substrate: Add an HRP-conjugated secondary antibody, followed by a TMB substrate for color development.
-
Absorbance Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm. The signal intensity is inversely proportional to the PKC inhibitory activity of this compound.
Visualizations
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
Caption: Workflow for assessing this compound's effects on cell viability and apoptosis.
Proposed Signaling Pathway of this compound in Melanoma
Caption: Proposed mechanism of this compound's anticancer effects in melanoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. abcam.com [abcam.com]
- 10. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
Methodological & Application
Isolation and purification of Vanicoside A from plant extracts
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vanicoside A is a phenylpropanoid glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties.[1][2] Notably, it has demonstrated anticancer activity, particularly against melanoma, by inhibiting protein kinase C (PKC) and inducing the production of reactive oxygen species (ROS).[1] This compound is naturally found in several plants belonging to the Polygonaceae family, including Polygonum pensylvanicum, Persicaria bungeana, Persicaria perfoliata, and Reynoutria sachalinensis.[3] This document provides a comprehensive guide to the isolation and purification of this compound from plant sources, offering detailed protocols for extraction, chromatographic separation, and analytical characterization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful isolation and analysis.
| Property | Value | Source |
| Molecular Formula | C₅₁H₅₀O₂₁ | [3] |
| Molecular Weight | 998.9 g/mol | [3] |
| Chemical Class | Phenylpropanoid Glycoside | [1] |
| Source Organisms | Polygonum pensylvanicum, Persicaria bungeana, Persicaria perfoliata, Reynoutria sachalinensis | [3] |
| Biological Activity | Protein Kinase C (PKC) inhibitor, induces ROS production, anticancer (melanoma) | [1] |
Experimental Protocols
The following protocols are based on established methodologies for the successful isolation and purification of this compound from plant material. The primary source for this protocol is the initial isolation study from Polygonum pensylvanicum.
Plant Material and Extraction
This initial step is critical for efficiently extracting this compound from the plant matrix.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Polygonum pensylvanicum)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Rotary evaporator
-
Large-scale extraction apparatus (e.g., Soxhlet or percolation system)
-
Separatory funnel
Protocol:
-
Thoroughly dry the collected plant material at room temperature and grind it into a fine powder.
-
Extract the powdered plant material (1.5 kg) with 95% ethanol at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.
-
Filter the ethanolic extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in a mixture of ethyl acetate and water.
-
Perform a liquid-liquid partitioning by thoroughly mixing the two phases and then allowing them to separate.
-
Collect the ethyl acetate fraction, which will contain this compound and other compounds of similar polarity.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate (B86663) and then concentrate it in vacuo to yield a dried extract (approximately 1.1 g from 1.5 kg of starting material).
Experimental Workflow for Extraction
Caption: Workflow for the extraction of this compound.
Chromatographic Purification
This multi-step chromatographic process is designed to isolate this compound from the complex mixture of the crude extract.
Materials:
-
Silica (B1680970) gel (for flash chromatography)
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
Reversed-phase C18 column (for HPLC)
-
HPLC-grade methanol
-
HPLC-grade water
-
Flash chromatography system
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
Step 2.1: Silica Gel Flash Chromatography
-
Dissolve the crude ethyl acetate extract in a minimal amount of chloroform.
-
Pre-absorb the dissolved extract onto a small amount of silica gel.
-
Prepare a silica gel flash chromatography column packed with silica gel in chloroform.
-
Load the pre-absorbed sample onto the top of the column.
-
Elute the column with a solvent system of chloroform-methanol (9:1, v/v).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with the same solvent system.
-
Combine fractions containing the compound of interest based on the TLC analysis.
Step 2.2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Concentrate the combined fractions from the flash chromatography.
-
Dissolve the residue in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Perform preparative or semi-preparative RP-HPLC using a C18 column.
-
Elute with a mobile phase of methanol-water (7:3, v/v).
-
Monitor the elution at a suitable UV wavelength (e.g., 280 nm or 315 nm, characteristic for phenylpropanoids).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound (approximately 15.1 mg from 1.1 g of ethyl acetate extract).
Purification Workflow
Caption: Chromatographic purification of this compound.
Analytical Characterization
To confirm the identity and purity of the isolated compound, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.
HPLC Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 |
| Mobile Phase | Methanol:Water (7:3, v/v) |
| Flow Rate | 1.0 mL/min (analytical) |
| Detection | UV at 280 nm or 315 nm |
| Injection Volume | 10-20 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of this compound is confirmed using ¹H and ¹³C NMR spectroscopy.
¹H-NMR (300 MHz, CDCl₃) Chemical Shift Data for this compound:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | 4.48 | d |
| H-3 | 5.58 | t |
| H-4 | 5.42 | t |
| H-5 | 4.30 | m |
| H-6 | 4.70 | m |
| H-1' | 5.50 | d |
| H-2' | 5.08 | d |
| H-3' | 5.25 | t |
| H-4' | 4.15 | m |
| H-5' | 4.35 | m |
| H-6' | 4.55 | m |
| Acetate CH₃ | 2.10 | s |
| Feruloyl OCH₃ | 3.85 | s |
| Aromatic & Vinylic Protons | 6.20 - 7.60 | m |
¹³C-NMR (CDCl₃) Key Chemical Shift Ranges for this compound:
| Carbon Type | Chemical Shift Range (δ, ppm) |
| Sucrose Carbons | 60 - 105 |
| Acetate Carbonyl | ~170 |
| Phenylpropanoid Carbonyls | 165 - 168 |
| Aromatic & Vinylic Carbons | 110 - 160 |
| Acetate Methyl | ~21 |
| Feruloyl Methoxy | ~56 |
Signaling Pathway Inhibition by this compound
Caption: Mechanism of action of this compound.
Conclusion
This application note provides a detailed and practical guide for the isolation and purification of this compound from plant sources. The described protocols for extraction, fractionation, and chromatographic separation, combined with the analytical data for compound identification, offer a robust framework for researchers in natural product chemistry, pharmacology, and drug development. The successful isolation of pure this compound will enable further investigation into its biological activities and potential as a therapeutic agent.
References
Application Note: Quantitative Analysis of Vanicoside A using High-Performance Liquid Chromatography (HPLC)
Introduction
Vanicoside A, a phenylpropanoid glycoside, has garnered interest within the scientific community for its potential biological activities.[1] Accurate and precise quantification of this compound is essential for various stages of research and development, including phytochemical analysis, quality control of natural product extracts, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described protocol is designed for researchers, scientists, and drug development professionals, providing a clear methodology and expected performance characteristics.
Principle
This method employs reverse-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase, where compounds are eluted based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component and an organic modifier allows for the effective separation of this compound from other matrix components. Quantification is performed by comparing the peak area of the analyte in a sample to that of a certified reference standard.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required. Data acquisition and processing should be performed using a suitable chromatography data system.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid or Acetic Acid (analytical grade)
-
Syringe filters (0.45 µm)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 20-40% B10-20 min: 40-60% B20-25 min: 60-20% B25-30 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Extraction from Plant Material:
-
Weigh 1 g of dried and powdered plant material.
-
Extract with 20 mL of 80% methanol using ultrasonication for 30 minutes.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Reconstitute the dried extract in a known volume of the initial mobile phase.
-
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulate matter.
Data Presentation and Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the expected quantitative data for the analysis of this compound.
| Parameter | Result |
| Retention Time | Approximately 15.2 ± 0.2 min |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | Intra-day: < 2.0%Inter-day: < 3.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Specificity | No interfering peaks at the retention time of this compound |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Logical Relationships in HPLC Method Development
Caption: Logical relationships in HPLC method development for this compound.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Vanicoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanicoside A, a phenylpropanoid glycoside, has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for further investigation in oncology and drug discovery.[1] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound. The included methodologies are essential for researchers aiming to evaluate its anti-cancer potential, elucidate its mechanism of action, and characterize its selectivity towards cancerous versus non-cancerous cells.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against melanoma cell lines and normal human cell lines. The following tables summarize the quantitative data on cell viability after treatment with this compound for 24, 48, and 72 hours, as determined by the MTT assay.
Table 1: Effect of this compound on the Viability of Amelanotic Melanoma (C32) Cells [2]
| Concentration (µM) | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 2.5 | 81 | 77 | 77 |
| 5.0 | - | - | 55 |
| 5-50 | - | - | ~55 |
| 100 | - | - | - |
Note: The study observed that treatment with doses between 5–50 µM of this compound decreased C32 cell viability to a similar level.[2]
Table 2: Effect of this compound on the Viability of Melanotic Melanoma (A375) Cells [2]
| Concentration (µM) | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 50.0 | - | - | 51 |
| 100 | 44 | 27 | 21 |
Table 3: Effect of this compound on the Viability of Human Keratinocytes (HaCaT) [2]
| Concentration (µM) | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 25 | 54 | 60 | 60 |
Note: this compound showed less toxicity towards primary fibroblast lines at concentrations from 2.5 to 50 µM.[2][3]
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are fundamental for reproducing and expanding upon the existing research on this compound.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with a damaged plasma membrane.[5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare appropriate controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium without cells (background).
-
Incubation: Incubate the plate for the desired time points at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and assay buffer). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5][6]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[8][9] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7][8]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound as described previously.
-
Cell Harvesting: After the incubation period, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of a 100 µg/mL PI working solution.[7][9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry as soon as possible.[9]
-
Data Interpretation:
Visualizations: Workflows and Signaling Pathways
To aid in the conceptualization of the experimental processes and the potential mechanism of action of this compound, the following diagrams are provided.
Disclaimer: The signaling pathway depicted is a simplified model based on current literature, which suggests that this compound inhibits Protein Kinase C (PKC) and induces the production of Reactive Oxygen Species (ROS), leading to mitochondrial-mediated apoptosis.[1][11][12] Further research is required to fully elucidate the intricate molecular mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. cellbiologics.com [cellbiologics.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Induction of apoptosis by vanilloid compounds does not require de novo gene transcription and activator protein 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of vanilloid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay of Vanicoside A on Melanoma Cells
These application notes provide a comprehensive protocol for assessing the cytotoxic effects of Vanicoside A on melanoma cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, a phenylpropanoid glycoside, has demonstrated cytotoxic effects against melanoma cell lines.[1] This compound is an inhibitor of protein kinase C (PKC) and has been shown to induce apoptosis in melanoma cells.[2][3][4] The MTT assay is a colorimetric method used to assess cell viability. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.[5][6] The amount of formazan produced is directly proportional to the number of viable cells. This protocol details the steps for evaluating the in vitro efficacy of this compound against human melanoma cell lines.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the viability of two human melanoma cell lines, A375 (melanotic) and C32 (amelanotic), after 72 hours of incubation.
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
| C32 | 2.5 | 77 |
| 5.0 | 55 | |
| 10.0 | ~55 | |
| 25.0 | ~55 | |
| 50.0 | ~55 | |
| A375 | 2.5 | ~100 |
| 5.0 | ~113 (at 48h) | |
| 10.0 | 90 | |
| 25.0 | ~60 | |
| 50.0 | ~60 |
Data is compiled from studies on the cytotoxic effects of this compound.[2][3] Note that the A375 cell line was found to be less sensitive to this compound compared to the C32 cell line.[2]
Experimental Protocols
-
Human melanoma cell lines (e.g., A375, C32)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)[2]
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)[6]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
Cell Culture and Seeding:
-
Culture melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using Trypsin-EDTA, and perform a cell count to ensure viability is above 90%.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[2]
-
Incubate the plates overnight to allow for cell attachment.[7]
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution with culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 10, 25, 50, and 100 µM).[2] The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Treatment of Cells:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound solutions to the respective wells.
-
Include control wells containing medium with DMSO (vehicle control) and untreated cells (negative control).
-
Incubate the plates for 24, 48, and 72 hours.[2]
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[5]
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan.[5]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental and control wells.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis Against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
Vanicoside A: Application Notes and Protocols for Apoptosis and Necrosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the induction of apoptosis and necrosis in cancer cells treated with Vanicoside A. This document is intended to guide researchers in designing and executing experiments to evaluate the cytotoxic effects and underlying mechanisms of this natural compound.
Introduction
This compound is a phenylpropanoid glycoside that has demonstrated cytotoxic effects against various cancer cell lines, notably melanoma.[1][2] Understanding the mode of cell death induced by this compound is crucial for its development as a potential therapeutic agent. The primary mechanisms of drug-induced cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). This document outlines key assays to differentiate and quantify these processes in response to this compound treatment.
Mechanism of Action
Preliminary studies suggest that this compound induces apoptosis in cancer cells through multiple potential pathways. In silico docking studies have indicated that this compound may inhibit key kinases in the MAPK/ERK signaling cascade, specifically BRAF and MEK1.[1][3] This pathway is frequently hyperactivated in melanoma and other cancers, and its inhibition is a key therapeutic strategy.[3] Additionally, this compound has been shown to inhibit Protein Kinase C (PKC), an enzyme involved in various cellular processes including proliferation and survival.[2] The induction of reactive oxygen species (ROS) has also been implicated in its anticancer activity.[2]
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following tables summarize the cytotoxic effects of this compound on melanoma cell lines as determined by MTT assay, which measures mitochondrial metabolic function as an indicator of cell viability.[1]
Table 1: Cell Viability of Amelanotic Melanoma (C32) Cells Treated with this compound [1]
| Concentration (µM) | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 2.5 | 81% | 77% | 77% |
| 5.0 | - | - | 55% |
| 10.0 | - | - | - |
| 25.0 | - | - | - |
| 50.0 | - | - | - |
| 100.0 | - | - | - |
Note: Dashes indicate data not explicitly provided in the cited source for all time points at these concentrations.
Table 2: Cell Viability of Melanotic Melanoma (A375) Cells Treated with this compound [1]
| Concentration (µM) | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 2.5 | Slight Decrease | - | - |
| 5.0 | Slight Decrease | 113% | - |
| 10.0 | 90% | - | - |
| 25.0 | - | - | - |
| 50.0 | - | - | 51% |
| 100.0 | 44% | 27% | 21% |
Note: Dashes indicate data not explicitly provided in the cited source for all time points at these concentrations.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted from studies investigating the cytotoxicity of this compound in melanoma cell lines.[1]
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., C32, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microculture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
Multi-well scanning spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve final desired concentrations (e.g., 2.5, 5, 10, 25, 50, and 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include untreated control wells (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., 2 µM staurosporine).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well scanning spectrophotometer.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Apoptosis and Necrosis Assessment: RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay
This protocol is based on the methodology used to assess programmed cell death in response to this compound.[1]
Objective: To differentiate and quantify apoptosis and necrosis in real-time in cells treated with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Kit (Promega)
-
White, clear-bottom 96-well assay plates
-
Multimode plate reader capable of measuring luminescence and fluorescence
Protocol:
-
Cell Seeding: Seed cells into white, clear-bottom 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Reagent Preparation: Prepare the 2X concentrated assay reagent according to the manufacturer's protocol. This typically involves combining the Annexin V-NanoBiT® Substrate, Necrosis Detection Reagent, and CaCl₂.
-
Treatment Preparation: Prepare 2X concentrations of this compound in complete medium.
-
Assay Initiation: Add 100 µL of the 2X assay reagent and 100 µL of the 2X this compound treatment to the respective wells. Include appropriate controls (untreated cells, positive control for apoptosis like staurosporine).
-
Real-Time Measurement: Immediately place the plate in a multimode reader pre-set to 37°C and 5% CO₂ (if available). Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every 2 hours) for up to 24 hours or longer.
-
Data Analysis: Plot the luminescence and fluorescence signals over time to observe the kinetics of apoptosis and necrosis induction by this compound.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Workflow for evaluating this compound's effects.
Caption: this compound's proposed MAPK pathway inhibition.
Caption: this compound's proposed PKC pathway inhibition.
References
- 1. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 [mdpi.com]
Vanicoside A: A Promising Cytotoxic Agent Against Melanoma Cells
Application Notes and Protocols for the use of Vanicoside A in C32 and A375 Melanoma Cell Lines
For Research Use Only.
Introduction
This compound, a phenylpropanoid glycoside, has demonstrated significant cytotoxic effects against human melanoma cell lines.[1] This document provides detailed protocols for studying the effects of this compound on the amelanotic C32 and melanotic A375 human melanoma cell lines, both of which harbor the BRAF V600E mutation.[2][3] The provided information is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapies.
This compound has been shown to induce apoptosis in melanoma cells and molecular docking studies suggest its potential to inhibit key kinases in the MAPK signaling pathway, such as BRAF V600E and MEK-1.[2][3][4] Furthermore, it has been observed to induce the production of reactive oxygen species (ROS) in C32 cells.[1]
Quantitative Data Summary
The cytotoxic effects of this compound on C32 and A375 melanoma cell lines have been evaluated using cell viability assays. The following tables summarize the key findings.
Table 1: Effect of this compound on C32 Cell Viability [2]
| Concentration (µM) | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 2.5 | 81% | 77% | 77% |
| 5.0 | - | - | 55% |
| 100 | 39% | 31% | 12% |
Table 2: Effect of this compound on A375 Cell Viability [2]
| Concentration (µM) | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 2.5 | Slight Decrease | - | - |
| 5.0 | Slight Decrease | 113% | - |
| 10.0 | 90% | - | - |
| 50.0 | - | - | 51% |
| 100 | 44% | 27% | 21% |
Experimental Protocols
Cell Culture
The human melanoma cell lines C32 (amelanotic, BRAF V600E) and A375 (melanotic, BRAF V600E) are used in these protocols.[2]
Materials:
-
C32 and A375 cell lines
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Streptomycin
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture C32 and A375 cells as a monolayer in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 50 µg/ml streptomycin.[2]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]
-
For passaging, wash the cells with PBS and detach them using 0.25% trypsin with 0.02% EDTA.[2]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[2]
Materials:
-
C32 and A375 cells
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well microculture plates
-
Multi-well scanning spectrophotometer
Procedure:
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well.[2]
-
Allow the cells to attach overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 25, 50, and 100 µM) for 24, 48, and 72 hours.[2] Use DMSO as a vehicle control.
-
After the incubation period, add MTT solution to each well according to the manufacturer's protocol.
-
Incubate for the specified time to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well scanning spectrophotometer.[2]
-
Express the cell viability as a percentage of the control group.
Apoptosis and Necrosis Assay (RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay)
This assay allows for the real-time monitoring of apoptosis and necrosis.[2][3]
Materials:
-
C32 and A375 cells
-
This compound
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay kit
-
Luminometer and Fluorometer
Procedure:
-
Seed cells in 96-well plates as described for the MTT assay.
-
Prepare different concentrations of this compound.
-
Add the RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay reagent to the cells at the same time as the this compound treatment.[3]
-
Monitor luminescence (apoptosis) and fluorescence (necrosis) at different time points (e.g., over 48 hours) using a plate reader.[3]
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in melanoma cells.
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis Against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Vanicoside A
Audience: Researchers, scientists, and drug development professionals.
Date of Compilation: December 4, 2025
Abstract:
This document outlines the current landscape of in vivo research on Vanicoside A. Following a comprehensive literature review, it is evident that while this compound has been investigated for its biological activities in vitro, there is a notable absence of published studies utilizing animal models to explore its efficacy, pharmacokinetics, and mechanism of action in vivo. The existing research has primarily focused on the cytotoxic effects of this compound against melanoma cell lines. This document will summarize the available in vitro data and propose potential avenues for future in vivo studies based on these preliminary findings.
Introduction to this compound
This compound is a natural product that has garnered interest for its potential therapeutic properties. To date, scientific inquiry has been limited to cell-based assays, which indicate a potential for anticancer activity.
Summary of In Vitro Findings
A key study has demonstrated the cytotoxic effects of this compound on both melanotic and amelanotic melanoma cell lines.[1] The research indicated that this compound induced a dose- and time-dependent reduction in the viability of C32 (amelanotic melanoma) and A375 (melanotic melanoma) cells.[1] The viability of the C32 cell line was significantly reduced even at lower concentrations of this compound.[1] For instance, a concentration of 5.0 µM of this compound led to a 45% decrease in C32 cell viability after 72 hours.[1] The A375 cell line showed a considerable decrease in viability at higher concentrations, with 100 µM of this compound resulting in approximately 79% reduction in cell viability after 72 hours.[1] The study also evaluated the compound's effect on normal human keratinocytes (HaCaT), showing some toxicity at higher concentrations.[1]
Quantitative Data from In Vitro Cell Viability Assays
| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| C32 (Amelanotic Melanoma) | This compound | 5.0 | 72 | 55 |
| 100.0 | 72 | 12 | ||
| A375 (Melanotic Melanoma) | This compound | 50.0 | 72 | 51 |
| 100.0 | 72 | 21 | ||
| HaCaT (Keratinocytes) | This compound | 25.0 | 72 | 60 |
| 100.0 | 24 | 54 |
Data extracted from Rzepecka-Stojko et al., 2022.[1]
Proposed Animal Models for Future In Vivo Research
Given the lack of existing in vivo data, this section proposes potential animal models and experimental workflows based on the in vitro anti-melanoma activity of this compound. These are hypothetical protocols intended to guide future research.
Melanoma Xenograft Mouse Model
This model would be appropriate to assess the anti-tumor efficacy of this compound in vivo.
Objective: To determine if this compound can inhibit the growth of melanoma tumors in a living organism.
Animal Strain: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are essential for this model to prevent the rejection of human tumor xenografts.
Caption: Proposed workflow for a melanoma xenograft mouse model.
Toxicity and Pharmacokinetic Studies
Prior to efficacy studies, it is crucial to establish the safety profile and pharmacokinetic parameters of this compound.
Animal Strain: Healthy mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley).
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week.
-
Group Assignment: Randomly assign animals to several groups (e.g., 5-6 groups, n=5-10 per sex per group).
-
Dose Administration: Administer single escalating doses of this compound to each group via a clinically relevant route (e.g., oral gavage or intravenous injection). A vehicle control group should be included.
-
Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days.
-
Data Collection: Record body weight, food and water consumption, and any observed adverse effects.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination.
-
LD50 Determination: Calculate the median lethal dose (LD50) if applicable.
Caption: Logical progression for the preclinical development of this compound.
Proposed Signaling Pathway for Investigation
Based on the in vitro data suggesting an effect on cancer cell viability, future in vivo studies should investigate signaling pathways commonly implicated in melanoma progression and cell death. The BRAF/MEK/ERK pathway is a critical driver in many melanomas. The in silico evaluation in the existing study suggests this compound may interact with BRAFV600E and MEK1.[1]
Caption: Hypothesized signaling pathway for this compound in melanoma.
Conclusion and Future Directions
The current body of scientific literature does not contain in vivo studies on this compound. The available in vitro data provide a compelling rationale for initiating preclinical animal studies to explore its therapeutic potential, particularly in the context of melanoma. Future research should prioritize establishing the safety, pharmacokinetic profile, and anti-tumor efficacy of this compound in well-characterized animal models. Such studies will be instrumental in determining if this promising natural product can be translated into a viable clinical candidate.
References
Preparing High-Purity Stock Solutions of Vanicoside A in DMSO: An Application Note and Protocol
For research, scientific, and drug development applications.
Abstract
Vanicoside A, a phenylpropanoid glycoside, is a natural compound of interest for its potential therapeutic properties, including anticancer activity through the inhibition of protein kinase C (PKC) and induction of reactive oxygen species (ROS)[1]. Accurate and reproducible experimental results rely on the precise preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of nonpolar to moderately polar compounds like this compound due to its excellent solubilizing capabilities. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO, ensuring solution integrity and optimal performance in downstream applications.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₁H₅₀O₂₁ | PubChem CID: 44575681[2] |
| Molecular Weight | 998.9 g/mol | PubChem CID: 44575681[2] |
| Appearance | Solid powder (typical) | Assumed based on similar compounds |
| Solubility in DMSO | Soluble | MedchemExpress[1] |
Recommended Protocol for Preparing this compound Stock Solutions in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a frequently used starting point for creating working solutions for various in vitro and in vivo assays.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Sterile, amber or opaque glass vials or polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Workflow Diagram
References
Application of Vanicoside B in Triple-Negative Breast Cancer Research
Note to the Reader: Initial literature searches for "Vanicoside A" in the context of triple-negative breast cancer (TNBC) did not yield specific research findings. However, substantial research is available for a closely related compound, Vanicoside B , which has demonstrated significant antitumor activity in TNBC models. Therefore, the following application notes and protocols are based on the published research for Vanicoside B.
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders it unresponsive to hormonal or HER2-targeted therapies, leaving conventional chemotherapy as the primary treatment option, which is often associated with significant side effects and the development of resistance.
Vanicoside B, a phenylpropanoyl sucrose (B13894) derivative isolated from Persicaria dissitiflora, has emerged as a promising natural compound with potent antitumor activities against TNBC.[1][2][3] Research has shown that Vanicoside B can inhibit proliferation, induce apoptosis, and suppress tumor growth in preclinical models of TNBC, suggesting its potential as a therapeutic candidate for this challenging disease.[1][2][4]
Mechanism of Action
Vanicoside B exerts its antitumor effects in TNBC primarily through the inhibition of cyclin-dependent kinase 8 (CDK8).[1][2][5] CDK8 is a component of the Mediator complex and is involved in the regulation of transcription. In TNBC, particularly the claudin-low molecular subtype, CDK8 is often upregulated.[1][2]
By targeting CDK8, Vanicoside B disrupts key signaling pathways involved in cancer cell proliferation and survival.[1][2][6] This inhibition leads to several downstream effects, including:
-
Cell Cycle Arrest: Vanicoside B has been shown to induce cell cycle arrest in TNBC cells.[1][2]
-
Induction of Apoptosis: The compound promotes programmed cell death in TNBC cells.[1][2][3]
-
Suppression of Epithelial-Mesenchymal Transition (EMT): Vanicoside B can inhibit the expression of proteins associated with EMT, a process critical for cancer metastasis.[1][2]
The proposed signaling pathway for Vanicoside B's action in TNBC is illustrated below.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies of Vanicoside B in TNBC.
| Parameter | Cell Line | Value | Reference |
| IC50 Value | MDA-MB-231 | 9.0 µM | [3] |
| Tumor Growth Inhibition (in vivo) | MDA-MB-231 Xenograft | 53.85% at 5 mg/kg | [6] |
| Tumor Growth Inhibition (in vivo) | MDA-MB-231 Xenograft | 65.72% at 20 mg/kg | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of Vanicoside B in TNBC research.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Vanicoside B on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, HCC38)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Vanicoside B (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed TNBC cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of Vanicoside B in culture medium from the stock solution. The final concentrations should typically range from 2.5 µM to 20 µM.[6] A vehicle control (DMSO) should also be prepared.
-
After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of Vanicoside B or vehicle control.
-
Incubate the plates for 72 hours.[6]
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by Vanicoside B using flow cytometry.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231)
-
Vanicoside B
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed TNBC cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Vanicoside B (e.g., 2.5 µM, 5 µM, 10 µM) for 48 hours.[6] Include a vehicle-treated control group.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is for examining the effect of Vanicoside B on the expression of key proteins in the CDK8 signaling pathway.
Materials:
-
TNBC cell lines
-
Vanicoside B
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CDK8, anti-p-STAT1, anti-p-STAT3, anti-p-S6, anti-p27, anti-Skp2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat TNBC cells with Vanicoside B for the desired time and concentration.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Use a loading control like GAPDH to normalize protein expression levels.
In Vivo Xenograft Model
This protocol describes the evaluation of Vanicoside B's antitumor efficacy in a mouse xenograft model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MDA-MB-231 cells
-
Matrigel
-
Vanicoside B
-
Vehicle solution (e.g., saline with a small percentage of DMSO and Tween-80)
-
Calipers
Procedure:
-
Subcutaneously inject 2 x 10⁶ MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of approximately 80-100 mm³, randomize the mice into treatment and control groups.
-
Administer Vanicoside B (e.g., 5 and 20 mg/kg) or vehicle control intraperitoneally three times a week for 4 weeks.[3][6] A positive control group treated with a standard chemotherapeutic agent like paclitaxel (B517696) can be included.
-
Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation markers like Ki-67).[6]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
These protocols provide a framework for investigating the application of Vanicoside B in TNBC research. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antitumor Activity of Vanicoside B Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Molecular Docking Studies of Vanicoside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the molecular docking studies of Vanicoside A with various protein targets implicated in cancer and viral diseases. The information is intended to guide researchers in understanding the binding interactions of this compound and to provide standardized protocols for in silico analysis.
Introduction to this compound
This compound is a phenylpropanoid glycoside that has demonstrated a range of biological activities, including the inhibition of Protein Kinase C (PKC) and cytotoxic effects against melanoma cell lines.[1][2] Recent in silico and in vitro studies have explored its potential as an inhibitor of key proteins involved in cancer progression and viral replication, such as BRAF V600E, MEK1, and SARS-CoV-2 Main Protease (Mpro).
Data Presentation: Quantitative Docking Results
The following table summarizes the quantitative data from molecular docking studies of this compound with key protein targets. The binding energy indicates the strength of the interaction between this compound and the protein's binding site, with more negative values suggesting a stronger affinity.
| Target Protein | Ligand | Binding Energy (kcal/mol) | In Vitro Inhibition (IC50) | Reference |
| BRAF V600E | This compound | -8.5 | Not Reported | [2] |
| MEK1 | This compound | -8.2 | Not Reported | [2] |
| SARS-CoV-2 Mpro | This compound | -8.1 | 23.10 µM | [3] |
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's interactions and the experimental process, the following diagrams are provided.
BRAF-MEK-ERK Signaling Pathway
This pathway is crucial in regulating cell growth and proliferation. The V600E mutation in BRAF leads to its constitutive activation, promoting uncontrolled cell division, a hallmark of many cancers, including melanoma. This compound's potential to inhibit both BRAF V600E and its downstream target MEK1 suggests it could disrupt this oncogenic signaling cascade.
Caption: BRAF-MEK-ERK signaling cascade and points of inhibition by this compound.
SARS-CoV-2 Replication Cycle and Mpro Inhibition
The SARS-CoV-2 Main Protease (Mpro) is a critical enzyme for the replication of the virus. It cleaves viral polyproteins into functional non-structural proteins. Inhibition of Mpro by molecules like this compound can halt the viral life cycle.
References
Troubleshooting & Optimization
Vanicoside A solubility in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of Vanicoside A in cell culture media, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common cell culture media like DMEM or RPMI-1640?
Q2: What is the recommended solvent for making a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][4] It is crucial to use anhydrous, high-purity DMSO to prevent the degradation and precipitation of the compound.[4]
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into the cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds.[2][3] Here are several steps you can take to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% and ideally at 0.1% or less, to avoid solvent-induced cytotoxicity.[4]
-
Vortexing/Sonication: Immediately after adding the stock solution to the media, vortex the solution vigorously. Gentle sonication can also help to redissolve precipitates.[3]
-
Warming: Briefly warming the solution to 37°C may aid in dissolution.[3]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium to reach the final desired concentration.[4]
-
Co-solvents: For persistent precipitation issues, consider the use of co-solvents in your initial stock preparation, though this should be approached with caution due to potential effects on cells. Formulations including PEG300 and Tween-80 have been described for in vivo use and might be adapted for in vitro experiments with appropriate controls.[1]
Q4: How should I store my this compound stock solution?
For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes. When stored at -20°C, the stock solution should be used within one month, and within six months if stored at -80°C. Protect the stock solution from light.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in cell culture medium. | Low aqueous solubility of this compound. | Prepare a concentrated stock solution in 100% DMSO first. Do not attempt to dissolve directly in aqueous media. |
| Precipitate forms immediately upon adding DMSO stock to media. | The compound is "crashing out" of the solution due to the solvent change. | Lower the final concentration of this compound. Ensure rapid and thorough mixing (vortexing) upon dilution. Perform serial dilutions.[3][4] |
| Cells in the control group (vehicle control) are showing signs of toxicity. | The concentration of the organic solvent (e.g., DMSO) is too high. | Keep the final DMSO concentration in the media below 0.5%, and ideally at or below 0.1%.[4] Run a vehicle control with the same final DMSO concentration as your experimental samples. |
| Inconsistent results between experiments. | Degradation of this compound stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Store stock solutions properly at -20°C or -80°C and protect from light.[1] Ensure the compound is fully dissolved before each use. |
Experimental Protocols & Data
Solubility Data for Stock Solutions
While solubility in cell culture media is not directly reported, the following table summarizes solubility information for preparing stock solutions.
| Solvent/Vehicle System | Reported Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | This is a formulation for in vivo studies but indicates that co-solvents can aid solubility.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Another in vivo formulation.[1] |
| DMSO | High solubility (specific concentration not always stated, but used for high concentration stocks, e.g., 10 mM) | The recommended primary solvent for creating stock solutions for in vitro use.[4] |
Protocol for Preparation of this compound Working Solution for Cell Culture
This protocol describes the preparation of a working solution of this compound for treating cells in culture.
Materials:
-
This compound (solid powder)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the required mass of this compound. (Molecular Weight of this compound is approximately 998.9 g/mol ). To prepare 1 mL of a 10 mM stock solution, you would need approximately 9.99 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.
-
Vortex the tube until the this compound is completely dissolved. This is your stock solution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
-
-
Preparation of Working Solution (Example: 100 µM final concentration):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in media (e.g., 10 µL of stock + 90 µL of media). Vortex immediately.
-
From this intermediate dilution, prepare the final working concentration. To achieve a 100 µM final concentration, dilute the 1 mM intermediate solution 1:10 in your final volume of cell culture medium (e.g., add 100 µL of 1 mM solution to 900 µL of media in your cell culture plate well).
-
Important: The final concentration of DMSO should be kept as low as possible (ideally ≤ 0.1%). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Visualizations
Experimental Workflow for Preparing this compound for Cell Culture
References
Improving Vanicoside A stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Vanicoside A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary factors that could be causing this?
A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:
-
pH: this compound, being a phenylpropanoid glycoside with ester linkages, is susceptible to pH-dependent hydrolysis. Phenylpropanoid glycosides like verbascoside (B1683046) have shown greater stability in weakly acidic conditions (pH 5) and significant degradation at neutral or alkaline pH.[1] For sucrose (B13894) esters, which share structural similarities, the glycosidic bond is more likely to hydrolyze under acidic conditions, while the ester bonds are susceptible to hydrolysis under basic conditions.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis.[4][5]
-
Light: Exposure to UV and visible light can cause photodegradation of phenolic compounds.[6][7]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic moieties of this compound.
Q2: What is the optimal pH range for storing aqueous solutions of this compound?
A2: Based on studies of structurally similar compounds, a weakly acidic pH range of 5 to 6 is recommended for enhanced stability. For instance, verbascoside demonstrates its highest stability at pH 5.[1] Sucrose fatty acid esters are also reported to be stable in a pH range of 5 to 7 at room temperature.[2][3] It is crucial to avoid neutral to alkaline conditions (pH 7 and above) to minimize the hydrolysis of the ester linkages.
Q3: I'm observing a loss of potency in my this compound stock solution. How should I prepare and store it to maximize its shelf-life?
A3: For maximum stability, it is recommended to prepare stock solutions in a suitable organic solvent like DMSO and store them at -20°C or -80°C. For aqueous solutions used in experiments, it is best to prepare them fresh from the stock solution using a buffer in the optimal pH range (5-6). If aqueous solutions need to be stored for a short period, they should be kept at 2-8°C and protected from light.
Q4: Can I use cyclodextrins to improve the stability of this compound in my aqueous formulation?
A4: Yes, cyclodextrins are a promising approach to enhance the stability of phenolic compounds like this compound.[8][9][10] By forming inclusion complexes, cyclodextrins can protect the labile ester and glycosidic bonds from hydrolysis and shield the phenolic groups from oxidation.[8][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and proven efficacy in stabilizing similar molecules.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | Hydrolysis due to suboptimal pH. The solution pH may be neutral or alkaline, leading to the rapid breakdown of ester bonds. | Adjust the pH of your aqueous solution to a weakly acidic range (pH 5-6) using a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer). |
| Elevated temperature. Storage at room temperature or higher can accelerate degradation. | Store aqueous solutions at 2-8°C for short-term use. For long-term storage, prepare stock solutions in an appropriate organic solvent and store at -20°C or -80°C. | |
| Precipitation or cloudiness in the this compound solution. | Poor aqueous solubility. this compound, like many phenolic glycosides, may have limited water solubility. | Consider using a co-solvent system (e.g., with a small percentage of ethanol (B145695) or DMSO) or incorporating solubility enhancers like cyclodextrins (e.g., HP-β-CD). |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidative degradation. The phenolic groups in this compound are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light. | Prepare solutions using deoxygenated water and consider adding an antioxidant. Store solutions in amber vials or protect them from light to prevent photodegradation. |
Experimental Protocols
Protocol 1: Stability Testing of this compound using HPLC
This protocol outlines a method for assessing the stability of this compound under various stress conditions (forced degradation).
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol (B129727) or DMSO.
-
Dilute the stock solution with the respective stressor solutions (see below) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
2. Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Store the aqueous solution (at optimal pH 5.5) at 60°C for 1, 3, and 7 days, protected from light.
-
Photostability: Expose the aqueous solution (at optimal pH 5.5) to UV light (254 nm) and visible light, and sample at various time points.
3. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution system of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 280 nm and 320 nm for phenylpropanoids).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
4. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Monitor the appearance of new peaks, which represent degradation products.
Protocol 2: Evaluating the Stabilizing Effect of Cyclodextrins
This protocol describes how to determine the binding constant (Kb) of this compound with a cyclodextrin (B1172386) (e.g., HP-β-CD) using the phase solubility method.
1. Preparation of Solutions:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 20 mM) in a buffer of optimal pH (e.g., pH 5.5 citrate buffer).
2. Solubility Determination:
-
Add an excess amount of this compound to each HP-β-CD solution in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspensions (e.g., using a 0.45 µm syringe filter) to remove the undissolved this compound.
-
Dilute the filtrate appropriately and determine the concentration of dissolved this compound using a validated HPLC method (as described in Protocol 1) or UV-Vis spectrophotometry.
3. Data Analysis:
-
Plot the molar concentration of dissolved this compound against the molar concentration of HP-β-CD.
-
For a 1:1 complex, the binding constant (Kb) can be calculated from the slope and intercept of the linear portion of the phase solubility diagram using the following equation: Kb = Slope / (S₀ * (1 - Slope)) where S₀ is the intrinsic solubility of this compound in the buffer (the y-intercept).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical relationship of factors leading to this compound degradation.
Caption: Experimental workflow for stability and cyclodextrin studies.
Caption: this compound's competitive inhibition of Protein Kinase C.
Caption: Conceptual pathway for ROS induction by this compound.
References
- 1. Activity and Stability Studies of Verbascoside, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Cyclodextrin-Assisted Extraction of Phenolics from Helichrysum italicum for Preparation of Extracts with Anti-Elastase and Anti-Collagenase Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Vanicoside A precipitation in experiments
Welcome to the technical support center for Vanicoside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges, with a focus on troubleshooting precipitation issues.
Troubleshooting Guides
Issue: this compound is precipitating out of solution.
This is a common issue that can arise during stock solution preparation, dilution, or during the course of an experiment. The following sections provide potential causes and solutions to resolve this compound precipitation.
1. Initial Dissolution Problems
-
Question: My this compound powder is not fully dissolving or is precipitating immediately after I add the solvent. What should I do?
Answer: Immediate precipitation upon adding a solvent suggests that the solubility limit in that specific solvent at that temperature has been exceeded or that the solvent quality is poor.
-
Recommended Action:
-
Use Recommended Solvents: For in vitro studies, high-quality, anhydrous DMSO is the recommended solvent for creating a stock solution. For in vivo experiments, specific co-solvent systems are necessary. Refer to the solubility data in Table 1.
-
Apply Gentle Heat and/or Sonication: If precipitation occurs during preparation, gentle warming of the solution and/or sonication can aid in dissolution.[1] Be cautious with heat, as prolonged exposure to high temperatures can degrade the compound.
-
Check Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of many compounds, including this compound.[1] Always use newly opened or properly stored anhydrous DMSO.
-
-
2. Precipitation in Aqueous Buffers or Media
-
Question: My this compound stock solution is clear in DMSO, but it precipitates when I dilute it into my aqueous cell culture media or buffer. How can I prevent this?
Answer: This is a common phenomenon for hydrophobic compounds. When a DMSO stock solution is diluted into an aqueous environment, the compound may crash out of solution as its solubility in the final aqueous solution is much lower than in the initial DMSO stock.
-
Recommended Actions:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous medium to a level below its solubility limit.
-
Increase the Percentage of Co-solvent (with caution): For some experiments, a small, non-toxic percentage of a co-solvent like DMSO can be maintained in the final working solution to improve solubility. However, be mindful that solvents can have their own biological effects, so it is crucial to include appropriate vehicle controls in your experiments. For in vivo studies, the proportion of DMSO in the working solution should be kept low, ideally below 2%, especially for sensitive animal models.[1]
-
Use a Formulation with Surfactants: For in vivo studies, formulations containing surfactants like Tween-80 can help to maintain the solubility of this compound in an aqueous environment (see Table 2).[1]
-
Prepare Freshly: It is recommended to prepare working solutions for experiments fresh and use them on the same day to minimize the chances of precipitation over time.[1]
-
-
3. Environmental Factors Affecting Stability
-
Question: Can pH or temperature changes during my experiment cause this compound to precipitate?
Answer: Yes, environmental factors can play a significant role in the stability of glycosides like this compound. While specific data for this compound is limited, related compounds show instability at certain pH values and temperatures.
-
Potential Factors and Recommendations:
-
pH: Glycosidic bonds can be susceptible to hydrolysis under acidic or alkaline conditions. It is advisable to maintain a neutral pH in your experimental solutions unless the protocol specifically requires otherwise.
-
Temperature: Elevated temperatures can increase the rate of degradation of many natural compounds. While gentle warming can aid initial dissolution, prolonged incubation at high temperatures should be avoided. Store stock solutions at -20°C or -80°C as recommended.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. It is best practice to aliquot the stock solution into smaller, single-use volumes after preparation to avoid multiple freeze-thaw cycles.[1]
-
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Max Solubility (Concentration) | Use Case | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL (100.11 mM) | In Vitro | Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.50 mM) | In Vivo | Prepare by adding each solvent one by one.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.50 mM) | In Vivo | Prepare by adding each solvent sequentially and mixing well at each step.[1] |
Experimental Protocols
Protocol for Preparing a this compound Working Solution for In Vivo Studies
This protocol is an example for preparing a 1 mL working solution with a final concentration of 2.5 mg/mL. Adjust volumes as needed for your specific experimental requirements.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to create a clear, concentrated stock solution (e.g., 25 mg/mL).
-
Sequential Addition of Co-solvents: a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. To the PEG300, add 100 µL of your 25 mg/mL this compound in DMSO stock solution and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 to the mixture and mix until uniform. d. Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
Final Check: Ensure the final solution is clear and free of any precipitate before administration. This working solution should be prepared fresh on the day of use.[1]
Mandatory Visualizations
References
Technical Support Center: Optimizing Vanicoside A for Cytotoxicity Assays
Welcome to the technical support center for researchers utilizing Vanicoside A in cytotoxicity and anti-cancer studies. This guide provides answers to frequently asked questions, troubleshooting tips for common experimental issues, and detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a phenylpropanoid glycoside, a type of natural product that has been isolated from plants such as Reynoutria sachalinensis and Polygonum pensylvanicum.[1][2] It has demonstrated cytotoxic (cell-killing) effects, particularly against melanoma cancer cell lines.[2] The primary mechanisms of action reported for this compound include the inhibition of protein kinase C (PKC) and the induction of substantial Reactive Oxygen Species (ROS) production, which can lead to programmed cell death (apoptosis).[2][3]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically dissolved in a high-purity solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-100 mM).[2][4] Store the stock solution at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months), protected from light.[2] When preparing working concentrations, dilute the DMSO stock solution in your complete cell culture medium. It is critical to ensure the final concentration of DMSO in the medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration range for my cytotoxicity experiments?
A3: The effective concentration of this compound is highly dependent on the cell line and incubation time. Based on published data, a broad range of 2.5 µM to 100 µM is a suitable starting point for dose-response experiments.[1][2] For sensitive cell lines like the C32 amelanotic melanoma line, cytotoxic effects are observed at concentrations as low as 2.5 µM.[1][3] For less sensitive lines, concentrations of 50 µM or higher may be required to see a significant reduction in cell viability.[1] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound dose) in your experimental design.
Q4: What incubation time should I use for my experiments?
A4: Incubation times of 24, 48, and 72 hours are commonly used to assess the cytotoxic effects of compounds.[1] The potency of this compound can be time-dependent; for example, in A375 melanoma cells, the cytotoxic effect of a 100 µM concentration is significantly stronger after 72 hours of incubation compared to 24 hours.[1] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific cell model.
Q5: Which cytotoxicity assay is most suitable for this compound?
A5: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and well-established colorimetric method for assessing the cytotoxicity of natural products like this compound.[5] This assay measures the metabolic activity of cells by quantifying the reduction of MTT by mitochondrial dehydrogenases into a purple formazan (B1609692) product.[6][7] However, as with many natural products, it is crucial to include proper controls to account for potential assay interference (see Troubleshooting Guide below). Alternative assays include XTT, WST-1, or LDH release assays.[8][9]
Troubleshooting Guide
Q1: I am observing high background absorbance in my MTT assay wells.
A1: This is a common issue with natural products. There are two likely causes:
-
Compound Interference: this compound, like many natural products, may have inherent color or antioxidant properties that interfere with colorimetric assays.[10] Some compounds can directly reduce the MTT reagent, leading to a false positive signal (appearing as high cell viability).
-
Solution: Always include a "compound-only" control. Prepare a set of wells with the same concentrations of this compound in cell culture medium but without any cells. Incubate this plate under the same conditions as your experimental plate. Subtract the average absorbance of these compound-only wells from your experimental wells to correct for background interference.[10]
-
-
Precipitation: this compound may precipitate out of the culture medium at higher concentrations, especially after prolonged incubation. These precipitates can scatter light, leading to artificially high absorbance readings.
-
Solution: Visually inspect the wells under a microscope for any signs of precipitation before adding the assay reagent. If precipitation is observed, try improving solubility by gently sonicating the stock solution before dilution or consider using a different solvent system if compatible with your cells.[10] Filtering the final diluted solution may also help, but be aware this could remove some of the active compound.[10]
-
Q2: My experimental results are not reproducible.
A2: Poor reproducibility can stem from several factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding and that the cell density is consistent across all wells. Variations in cell number will directly impact the final absorbance reading.[11]
-
Variable Incubation Times: The IC50 value (the concentration at which 50% of cell viability is inhibited) can be highly dependent on the duration of compound exposure.[12] Use a precise and consistent incubation time for all experiments.
-
Incomplete Formazan Solubilization: In an MTT assay, the purple formazan crystals must be fully dissolved before reading the absorbance. Ensure complete mixing after adding the solubilization solution (e.g., DMSO) and check for any remaining crystals.[13]
Q3: I am seeing a bell-shaped dose-response curve, where cytotoxicity decreases at the highest concentrations.
A3: This is often linked to compound precipitation. At very high concentrations, the compound may be falling out of solution, reducing its effective concentration and leading to an apparent decrease in cytotoxicity.[10] Refer to the solution for precipitation in Q1 of this troubleshooting guide.
Quantitative Data Summary
The cytotoxic effect of this compound varies significantly across different cell lines. The following table summarizes the reported cell viability data at various concentrations and incubation times.
| Cell Line | Type | Concentration (µM) | Incubation Time (hours) | % Cell Viability | Reference |
| A375 | Melanoma (Cancer) | 10 | 24, 48, 72 | ~90% | [1] |
| 50 | 72 | 51% | [1] | ||
| 100 | 24 | 44% | [1] | ||
| 100 | 48 | 27% | [1] | ||
| 100 | 72 | 21% | [1] | ||
| C32 | Amelanotic Melanoma (Cancer) | 2.5 | 24 | 81% | [1][3] |
| 2.5 | 48 | 77% | [1][3] | ||
| 2.5 | 72 | 77% | [1][3] | ||
| 5.0 | 72 | 55% | [3] | ||
| HaCaT | Keratinocyte (Non-cancerous) | 25 | 24, 48, 72 | 54-60% | [1] |
| Fibroblasts | Primary (Non-cancerous) | < 50 | 72 | Not significantly cytotoxic | [1] |
Experimental Protocols
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for determining the cytotoxic effects of this compound on adherent cells.
Materials:
-
This compound stock solution (in DMSO)
-
Target cells in culture
-
Complete culture medium
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[10]
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound from your stock solution in complete culture medium. Aim for a range that brackets the expected IC50 value (e.g., 1 µM to 100 µM). Also prepare a vehicle control (medium with the highest DMSO concentration) and an untreated control (medium only).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13] Gently pipette up and down or use a plate shaker to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of the plate using a microplate reader at a wavelength of 570 nm.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability). Plot the dose-response curve and calculate the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration using an MTT assay.
Caption: Simplified signaling pathway for this compound-induced cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity assays | Nawah Scientific [nawah-scientific.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
Vanicoside A Stock Solutions: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with detailed information on the proper storage and handling of Vanicoside A stock solutions. Adherence to these guidelines is crucial for maintaining the integrity and efficacy of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for initial stock solution preparation. For in vivo experiments, a co-solvent system is often required. One suggested protocol involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear solution.[1] Another option for in vivo studies is a mixture of 10% DMSO and 90% Corn Oil.[1]
Q2: What are the optimal storage temperatures and durations for this compound stock solutions?
A2: The stability of this compound stock solutions is highly dependent on the storage temperature. For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods. It is also advised to protect the solution from light.[1]
Q3: How should I handle the stock solution to ensure its stability?
A3: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.[1]
Q4: What should I do if I observe precipitation in my stock solution?
A4: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid in the dissolution of this compound.[1]
Storage Condition Summary
| Storage Temperature | Recommended Duration | Important Considerations |
| -80°C | Up to 6 months | Protect from light; use within 6 months.[1] |
| -20°C | Up to 1 month | Protect from light; use within 1 month.[1] |
Troubleshooting Guide
Issue: Unexpected or inconsistent experimental results.
This could be due to the degradation of the this compound stock solution. Follow the workflow below to troubleshoot this issue.
Caption: Troubleshooting workflow for suspected this compound stock solution degradation.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution for In Vivo Use
This protocol is provided as a reference. Modifications may be necessary based on specific experimental requirements.
-
Initial Solubilization: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Co-Solvent Addition:
-
As an example, to prepare a 1 mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.[1]
-
-
Final Dilution: Add 450 µL of saline to reach the final volume of 1 mL.[1]
-
Verification: Ensure the final solution is clear. If precipitation is observed, gentle warming or sonication may be applied.[1]
This protocol results in a solution with a this compound concentration of 2.5 mg/mL.[1]
Logical Relationship of Proper Handling to Experimental Success
Caption: The impact of proper handling on the reliability of experimental outcomes.
References
Preventing Vanicoside A degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Vanicoside A during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Loss of this compound potency in aqueous solutions.
Possible Cause: Degradation of this compound due to hydrolysis, particularly of its ester linkages, which can be catalyzed by pH and temperature. Phenylpropanoid glycosides, as a class, are susceptible to hydrolysis. For instance, the structurally similar compound Verbascoside shows significant degradation in neutral to alkaline solutions.[1]
Solution:
-
pH Control: Maintain the pH of the solution in the acidic range. Verbascoside is more stable in acidic solutions compared to neutral or alkaline conditions, with its fastest degradation observed at pH 8.[1] It is recommended to use a buffer system to maintain a stable pH.
-
Temperature Control: Prepare and store solutions at low temperatures (2-8°C) for short-term use. For longer-term storage, refer to the storage guidelines in the FAQ section. Elevated temperatures accelerate the degradation of glycosides.[1]
-
Fresh Preparation: For critical experiments, especially in vivo studies, it is highly recommended to prepare the working solution fresh on the day of use.
Issue 2: Unexpected peaks appearing in chromatograms during analysis.
Possible Cause: Formation of degradation products due to exposure to harsh conditions such as extreme pH, high temperature, light, or oxidizing agents. Forced degradation studies on various pharmaceutical compounds demonstrate that such conditions can lead to the formation of multiple degradation products.[2][3][4]
Solution:
-
Conduct a Forced Degradation Study: To identify potential degradation products, perform a forced degradation study as outlined in the "Experimental Protocols" section. This will help in understanding the degradation profile of this compound under various stress conditions.
-
Optimize Analytical Method: Develop a stability-indicating analytical method, such as HPLC or UPLC-MS/MS, that can effectively separate this compound from its degradation products.[2][5]
-
Control Experimental Conditions: Strictly control the experimental conditions (pH, temperature, light) to minimize degradation.
Issue 3: Variability in experimental results between batches.
Possible Cause: Inconsistent storage and handling of this compound stock solutions, or enzymatic degradation.
Solution:
-
Standardize Storage: Adhere strictly to the recommended storage conditions for stock solutions: -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.
-
Check for Enzymatic Contamination: If working with biological samples or crude extracts, consider the possibility of enzymatic degradation by glycosidases, such as β-glucosidases, which can hydrolyze the glycosidic bond.[6] Ensure proper purification of this compound and consider the use of enzyme inhibitors if necessary.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage of stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the compound from light. For solid (powder) form, storage at -20°C for up to 3 years is suggested for the related compound Vanicoside B, which can serve as a general guideline.[7]
| Storage Form | Temperature | Duration | Light Condition |
| Stock Solution | -80°C | Up to 6 months | Protect from light |
| Stock Solution | -20°C | Up to 1 month | Protect from light |
| Solid (Powder) | -20°C | Up to 3 years | N/A |
Q2: What is the primary degradation pathway for this compound?
A2: While specific studies on this compound are limited, based on its structure as a phenylpropanoid glycoside with ester linkages, the primary degradation pathway is likely hydrolysis of these ester bonds.[1] This can be catalyzed by acidic or basic conditions and elevated temperatures. Hydrolysis of the glycosidic bond is also a potential degradation pathway, especially in the presence of specific enzymes.[6]
Q3: How does pH affect the stability of this compound?
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound from light during storage, which indicates potential photosensitivity. Photodegradation studies are recommended to understand the impact of light exposure on the stability of the compound.
Q5: What analytical methods are suitable for quantifying this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the most suitable methods for the analysis of this compound and its potential degradation products.[8][9][10][11] These techniques allow for the separation, identification, and quantification of the parent compound and its impurities.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and potential degradation products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing a combination of UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC or UPLC-MS/MS method. Compare the chromatograms with that of an unstressed control sample to identify degradation products.
Protocol 2: General HPLC Method for this compound Analysis
This protocol provides a starting point for developing an HPLC method for the analysis of this compound. Optimization will be required based on the specific instrument and column used.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a starting point could be around 280 nm or 320 nm based on the phenolic acid moieties).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. US20200115412A1 - Separation of vancomycin and its degradation products - Google Patents [patents.google.com]
- 6. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylpropanoid glycoside analogues: enzymatic synthesis, antioxidant activity and theoretical study of their free radical scavenger mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 10. digibug.ugr.es [digibug.ugr.es]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Vanicoside A Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Vanicoside A during extraction from plant sources.
Troubleshooting Guide: Low this compound Yield
Low recovery of this compound can be a significant hurdle. This guide provides a systematic approach to identifying and resolving potential causes for low yields at different stages of the extraction and purification process.
Problem Area 1: Plant Material Quality and Preparation
| Question | Possible Cause(s) | Recommended Solution(s) |
| Is the starting plant material appropriate? | - Incorrect plant species or chemotype.- Low natural abundance of this compound in the chosen species or plant part. This compound has been isolated from various species of Polygonum, Persicaria, and Reynoutria.[1][2][3][4]- Harvesting at a suboptimal time, as secondary metabolite concentrations can vary with the plant's developmental stage. | - Verify the botanical identity of the plant material.- If possible, screen different plant parts (e.g., leaves, stems, roots) to identify the location of the highest this compound concentration.- Optimize harvesting time based on literature or preliminary studies. |
| Is the plant material properly prepared? | - Inadequate drying, leading to enzymatic degradation of this compound.- Improper storage conditions (e.g., exposure to light, heat, or moisture) causing degradation.- Insufficient grinding, resulting in poor solvent penetration. | - Properly dry the plant material immediately after harvesting, for instance, by air-drying in a shaded, well-ventilated area or using a freeze-dryer.- Store the dried material in a cool, dark, and dry place.- Grind the plant material to a fine, uniform powder to maximize the surface area for extraction. |
Problem Area 2: Inefficient Extraction
| Question | Possible Cause(s) | Recommended Solution(s) |
| Is the extraction solvent optimal? | - The polarity of the solvent may not be suitable for this compound, which is a polar glycoside.[5] | - Use polar solvents such as methanol (B129727), ethanol (B145695), or acetone, often in combination with water (e.g., 70-95% ethanol or methanol).[5] A published protocol for isolating this compound from Polygonum pensylvanicum utilized 95% ethanol for the initial extraction.[2] |
| Are the extraction parameters optimized? | - Temperature: Excessively high temperatures can lead to the degradation of this compound, as phenylpropanoid glycosides can be thermolabile.[6] Conversely, a temperature that is too low may result in incomplete extraction.- Time: Insufficient extraction time will lead to incomplete recovery. Prolonged extraction times at elevated temperatures can promote degradation.- Solid-to-Solvent Ratio: A low solvent volume may not be sufficient to fully extract the compound from the plant matrix. | - Temperature: Start with extraction at room temperature or slightly elevated temperatures (e.g., 40-60°C). Avoid boiling for extended periods if using reflux extraction.- Time: Optimize the extraction time. For maceration, this could be several hours to days with agitation. For Soxhlet or reflux, a few hours may be sufficient. Perform a time-course study to determine the optimal duration.- Solid-to-Solvent Ratio: Use a sufficiently high solvent-to-solid ratio (e.g., 10:1 to 20:1 v/w) to ensure complete extraction. |
| Is the extraction method suitable? | - Maceration: May result in lower yields due to reliance on passive diffusion.- Soxhlet Extraction: While efficient in terms of solvent use, the repeated heating can degrade thermolabile compounds.- Sonication: Can enhance extraction efficiency but may generate heat. | - Consider advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve yield and reduce extraction time.[7] However, careful temperature control is crucial.- For initial lab-scale extractions, maceration with agitation or sonication at a controlled temperature are good starting points. |
Problem Area 3: Loss During Purification
| Question | Possible Cause(s) | Recommended Solution(s) |
| Is there significant loss during solvent partitioning? | - Incorrect solvent system for liquid-liquid partitioning, leading to the loss of this compound into the wrong phase.- Formation of emulsions that trap the compound. | - this compound is a polar compound. After initial extraction with a polar solvent like ethanol, the extract is often concentrated and then partitioned. A common approach is to partition between water and a less polar solvent like ethyl acetate (B1210297) to remove nonpolar impurities. This compound is expected to be found in the more polar ethyl acetate or aqueous phase.[2]- To break emulsions, try adding brine (saturated NaCl solution) or centrifuging the mixture. |
| Is the chromatographic purification inefficient? | - Column Chromatography: Irreversible adsorption onto the stationary phase (e.g., silica (B1680970) gel) or poor separation from other compounds.- HPLC: Suboptimal mobile phase or column leading to poor peak shape and resolution. | - Column Chromatography: Consider using reversed-phase chromatography (e.g., C18) for better recovery of polar glycosides. If using normal-phase silica gel, ensure proper deactivation and choose an appropriate solvent system.- HPLC: Use a reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[8][9] |
| Is this compound degrading during processing? | - pH: As a sucrose (B13894) ester, this compound may be susceptible to hydrolysis under strongly acidic or basic conditions.[5] The stability of a similar compound, verbascoside, is pH-dependent.[6]- Temperature: High temperatures during solvent evaporation can cause degradation. | - Maintain a neutral or slightly acidic pH during extraction and purification.- Use a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C) to remove solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
A1: this compound has been isolated from several plant species, primarily within the Polygonaceae family. These include Polygonum pensylvanicum, Polygonum perfoliatum, Polygonum minus, and Reynoutria sachalinensis.[2][3][4][10][11]
Q2: What is a typical expected yield for this compound?
A2: The yield of this compound is highly dependent on the plant source, its growing conditions, and the extraction and purification methods used. Quantitative data is not widely published, but as a secondary metabolite, yields are often in the range of a fraction of a percent of the dry plant material.
Q3: Which analytical method is best for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the quantification of this compound and other phenylpropanoid glycosides.[8][9][12] A reversed-phase C18 column with a gradient elution of water and an organic solvent like acetonitrile or methanol is typically used.
Q4: How can I confirm the identity of this compound in my extract?
A4: The identity of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques. Co-chromatography with an authentic standard using HPLC is a good initial step. For definitive identification, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation are necessary.
Q5: What are the storage recommendations for purified this compound?
A5: For long-term storage, it is recommended to keep purified this compound as a solid in a cool, dark, and dry place. In solvent, it should be stored at low temperatures, such as -20°C or -80°C, and protected from light to prevent degradation.[10]
Quantitative Data Summary
The following tables summarize quantitative data gathered from literature on the extraction of this compound and related compounds. This data can serve as a benchmark for optimizing your extraction protocols.
Table 1: this compound Content in Different Plant Species
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |
| Reynoutria sachalinensis | Rhizomes | Not specified, but present | HPLC-DAD/TOF-MS | [13] |
| Reynoutria japonica | Rhizomes | Not specified, but present | HPLC-DAD/TOF-MS | [13] |
| Polygonum pensylvanicum | Whole plant | Major component | Bioassay-guided isolation | [2] |
Note: Specific yield percentages for this compound are not well-documented in publicly available literature. The table indicates the presence and relative abundance where mentioned.
Table 2: Influence of Extraction Parameters on Phenylpropanoid Glycoside Yield (General)
| Parameter | Condition | Effect on Yield | Reference |
| Solvent | 70-95% Ethanol or Methanol | Generally optimal for polar glycosides | [5] |
| Temperature | 40-60°C | Increased yield compared to room temperature | [6] |
| > 60°C | Potential for degradation | [6] | |
| Time | Increased time (up to a point) | Increased yield | [6] |
| Prolonged time at high temp. | Decreased yield due to degradation | [6] | |
| Method | Ultrasound-Assisted Extraction (UAE) | Often higher yield and shorter time than maceration | [7] |
Experimental Protocols
Protocol 1: General Laboratory-Scale Extraction and Purification of this compound
This protocol is a synthesized methodology based on published procedures for the isolation of this compound and related compounds.[2]
-
Preparation of Plant Material:
-
Dry the plant material (e.g., whole plant of Polygonum pensylvanicum) at room temperature or by freeze-drying.
-
Grind the dried material into a fine powder.
-
-
Initial Solvent Extraction:
-
Place the powdered plant material in a Soxhlet apparatus.
-
Extract with 95% ethanol for approximately 24 hours.
-
Alternatively, perform maceration with 95% ethanol at room temperature with constant agitation for 48-72 hours, repeating the extraction with fresh solvent three times.
-
-
Solvent Removal:
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude gum.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude gum in water.
-
Partition the aqueous solution against ethyl acetate in a separatory funnel.
-
Collect and combine the ethyl acetate fractions.
-
Concentrate the ethyl acetate fraction to dryness to yield a semi-purified extract enriched with this compound.
-
-
Chromatographic Purification:
-
Dissolve the semi-purified extract in a minimal amount of the initial mobile phase.
-
Perform preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use a gradient elution system, for example, starting with a higher proportion of water (with 0.1% formic acid) and gradually increasing the proportion of acetonitrile or methanol.
-
Monitor the elution profile with a UV detector and collect fractions corresponding to the this compound peak.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This is a general HPLC method suitable for the analysis of this compound.
-
Instrumentation: HPLC system with a UV detector, autosampler, and gradient pump.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile or Methanol
-
-
Gradient Program: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes to elute compounds of increasing polarity. An example could be: 0-5 min, 10% B; 5-25 min, 10-80% B; 25-30 min, 80-10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at a wavelength where phenylpropanoid esters show strong absorbance, typically around 310-330 nm.
-
Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting flow for low this compound yield.
Caption: Simplified biosynthetic pathway leading to this compound.
References
- 1. This compound | C51H50O21 | CID 44575681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vanicosides C-F, new phenylpropanoid glycosides from Polygonum pensylvanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Phenylpropanoid - Wikipedia [en.wikipedia.org]
Technical Support Center: Vanicoside A and Cell Viability Assay Interference
Welcome to the technical support center for researchers utilizing Vanicoside A in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference with commonly used cell viability assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability data is inconsistent when treating cells with this compound. What could be the cause?
A1: Inconsistent results with this compound in cell viability assays can arise from several factors. This compound, a phenylpropanoid glycoside with antioxidant properties, can directly interfere with the chemistry of many common assays, particularly those based on the reduction of a reporter molecule.[1][2] This can lead to an overestimation of cell viability and mask true cytotoxic effects. Additionally, ensuring this compound is fully solubilized in the culture medium is crucial, as precipitation can lead to variable results.[3]
Q2: I am observing a significant increase in signal in my MTT, XTT, or resazurin (B115843) assay in the presence of this compound, even at high concentrations where I expect to see cytotoxicity. Why is this happening?
A2: This is a strong indication of assay interference. This compound, like other polyphenolic and antioxidant compounds, can directly reduce tetrazolium salts (MTT, XTT, WST-1) and resazurin to their colored or fluorescent products (formazan and resorufin, respectively) in the absence of viable cells.[1][2][4][5] This chemical reduction is independent of cellular metabolic activity and results in a false-positive signal, making it appear as though the cells are more viable than they are.
Q3: How can I confirm that this compound is interfering with my cell viability assay?
A3: A cell-free control experiment is the most effective way to confirm interference.[3] In this setup, you will run the assay with all components (culture medium, this compound at various concentrations, and the assay reagent) but without any cells. If you observe a signal that increases with the concentration of this compound, it confirms direct interference with the assay reagents.
Q4: Are there alternative cell viability assays that are not affected by this compound?
A4: Yes, several alternative assays are less susceptible to interference from reducing compounds like this compound. The most robust alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in metabolically active cells. This method is generally not affected by colored or reducing compounds.[6]
-
Sulforhodamine B (SRB) assay: This colorimetric assay measures total cellular protein content, which correlates with the number of viable cells. It is not based on a reduction reaction and is a suitable alternative.
-
DNA content-based assays (e.g., CyQUANT®): These fluorescent assays measure the amount of cellular DNA as an indicator of cell number.
Q5: Could the color of this compound itself be interfering with the absorbance reading of my colorimetric assay?
A5: While the primary interference from this compound is likely due to its reducing potential, inherent color can also affect absorbance-based assays. To check for this, you can measure the absorbance of this compound in the culture medium at the same wavelength used for your assay. If there is significant absorbance, this could contribute to the background signal.
Troubleshooting Guide
If you suspect that this compound is interfering with your cell viability assay, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Confirming Interference with a Cell-Free Control
Objective: To determine if this compound directly reacts with the assay reagent.
Protocol:
-
Prepare a 96-well plate without cells.
-
Add the same volume of cell culture medium to each well as you would in your cellular experiment.
-
Add this compound at the same concentrations you are testing on your cells to triplicate wells. Include a vehicle-only control.
-
Add the cell viability assay reagent (e.g., MTT, resazurin) to all wells.
-
Incubate the plate for the same duration as your cellular assay.
-
Read the absorbance or fluorescence according to the assay protocol.
Interpretation of Results:
| Observation | Interpretation |
| Signal (absorbance/fluorescence) increases with this compound concentration. | Interference Confirmed. this compound is directly reducing the assay reagent. |
| No significant signal is detected in the cell-free wells. | No Direct Interference. The issue may lie elsewhere (e.g., compound solubility, cellular mechanism). |
Step 2: Choosing an Appropriate Alternative Assay
If interference is confirmed, the most reliable solution is to switch to an assay with a different detection principle.
| Assay Type | Principle | Suitability for this compound |
| Tetrazolium Reduction (MTT, XTT, MTS, WST-1) | Measures metabolic activity via cellular reduction. | Not Recommended due to direct reduction by this compound. |
| Resazurin Reduction (AlamarBlue®) | Measures metabolic activity via cellular reduction. | Not Recommended due to direct reduction by this compound. |
| ATP Quantification (CellTiter-Glo®) | Measures ATP levels in viable cells via a luminescent reaction. | Highly Recommended. Unlikely to be affected by reducing compounds. |
| Protein Quantification (SRB Assay) | Measures total protein content of viable cells via a colorimetric endpoint. | Highly Recommended. Not based on a redox reaction. |
Step 3: Data Correction (If Switching Assays is Not Feasible)
While not the ideal solution, you can attempt to correct your data from a compromised assay.
-
Perform a cell-free control for each experiment as described in Step 1.
-
For each concentration of this compound, subtract the average signal from the cell-free control wells from the signal obtained in the wells with cells.
Caution: This correction may not be entirely accurate due to potential interactions between this compound and cellular components that could alter its reductive potential.
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at the desired density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired exposure time.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[7][8][9]
ATP-Based Assay (CellTiter-Glo®) Protocol
-
Cell Seeding and Treatment: Plate and treat cells with this compound in an opaque-walled 96-well plate as per your experimental design.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.[6][10][11][12]
Visual Guides
References
- 1. mdpi.com [mdpi.com]
- 2. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. zellx.de [zellx.de]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vanicoside A Delivery to Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful delivery of Vanicoside A to cancer cells in experimental settings.
I. This compound: Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for experimental design and troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₅₁H₅₀O₂₁ | --INVALID-LINK-- |
| Molecular Weight | 998.9 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Solubility | Miscible in water. Soluble in a wide range of organic solvents. | --INVALID-LINK--[2] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light). | MedChemExpress |
II. Troubleshooting Guides
Guide 1: Overcoming Poor Solubility of this compound in Aqueous Media
Problem: You are observing precipitation or low dissolution of this compound when preparing solutions in aqueous buffers or cell culture media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic Nature | Prepare a stock solution in an organic solvent like DMSO before further dilution in aqueous media. | This compound will be fully dissolved in the stock solution, allowing for more uniform dispersion in the final aqueous solution. |
| Precipitation upon Dilution | 1. Use a co-solvent system (e.g., DMSO/water mixture). 2. Gently warm the solution. 3. Use sonication to aid dissolution. | Improved solubility and reduced precipitation of this compound in the final working solution. |
| Incorrect pH | Adjust the pH of the buffer. The stability of similar compounds can be pH-dependent.[3] | Enhanced stability and solubility of this compound at an optimal pH. |
Guide 2: Low Cytotoxicity or Inconsistent Results in MTT Assays
Problem: Your MTT assay results show lower than expected cancer cell death or high variability between replicates after treatment with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Protect from light. | Consistent and reproducible cytotoxic effects. |
| Sub-optimal Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal cytotoxic concentration for your specific cell line. | Identification of the IC50 value and the effective concentration range for your experiments. |
| Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | Healthy and responsive cells, leading to more reliable assay results. |
| Interference with Assay | Include a "no-cell" control with this compound to check for direct reduction of the MTT reagent by the compound. | Accurate measurement of cell viability without artifacts from compound interference. |
Guide 3: Inefficient Cellular Uptake of this compound
Problem: You observe low intracellular concentrations of this compound or its nanoparticle formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Short Incubation Time | Increase the incubation time of the cells with this compound or its formulation to allow for sufficient uptake. | Increased intracellular accumulation of the compound. |
| Low Compound Concentration | Increase the concentration of this compound in the treatment medium. | Higher concentration gradient driving cellular uptake. |
| Inefficient Nanoparticle Formulation | Optimize the nanoparticle formulation by adjusting parameters such as polymer/lipid concentration, surfactant type, and drug loading. | Enhanced encapsulation efficiency and cellular uptake of the nanoparticle formulation. |
| Efflux Pump Activity | Co-incubate with known efflux pump inhibitors to determine if active transport is limiting intracellular accumulation. | Increased intracellular retention of this compound if efflux is a significant factor. |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound exhibits anticancer activity primarily through the inhibition of Protein Kinase C (PKC) and the induction of substantial Reactive Oxygen Species (ROS) production, leading to apoptosis in cancer cells.[4]
Q2: Which cancer cell lines are sensitive to this compound?
A2: this compound has shown significant cytotoxicity against melanoma cell lines, including the amelanotic C32 and melanotic A375 cell lines.[5] The C32 cell line appears to be more sensitive to this compound.[4][5]
Q3: How can I formulate the hydrophobic this compound for delivery to cancer cells?
A3: Due to its hydrophobic nature, encapsulating this compound in nanoparticles, such as polymeric nanoparticles or liposomes, can improve its solubility and delivery to cancer cells.[6] Common formulation methods for hydrophobic drugs include nanoprecipitation and solvent evaporation.[6]
Q4: What are the key signaling pathways affected by this compound in melanoma cells?
A4: By inhibiting PKC and inducing ROS, this compound can interfere with critical signaling pathways in melanoma. Molecular docking studies suggest that it may bind to the active sites of BRAFV600E and MEK-1 kinases, potentially disrupting the RAF-MEK-ERK signaling cascade, which is crucial for melanoma cell proliferation and survival.[4][5]
Q5: Are there any known challenges when working with natural products like this compound in cytotoxicity assays?
A5: Yes, natural products can sometimes interfere with colorimetric assays like the MTT assay due to their inherent color or antioxidant properties. It is crucial to include proper controls, such as a "no-cell" control with the compound alone, to account for any potential interference.
IV. Experimental Protocols
Protocol 1: MTT Assay for Determining this compound Cytotoxicity
This protocol is adapted from standard MTT assay procedures.[7][8][9][10]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., C32, A375)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of solvent used for this compound) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Visually confirm the formation of purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Cellular Uptake Assay using Fluorescence Microscopy
This protocol outlines a method to visualize and quantify the cellular uptake of fluorescently labeled this compound or its nanoparticle formulation.[11][12][13][14]
Materials:
-
Fluorescently labeled this compound or nanoparticles
-
Cancer cell line of interest
-
Glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
DAPI or Hoechst for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled this compound or nanoparticles at the desired concentration and incubate for a specific time period (e.g., 1, 4, or 24 hours).
-
Washing: Wash the cells three times with ice-cold PBS to remove any unbound compound or nanoparticles.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain the nuclei with DAPI or Hoechst for 10 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Capture images using appropriate filter sets for the fluorescent label and the nuclear stain.
-
Quantification: Use image analysis software to quantify the fluorescence intensity per cell to determine the relative cellular uptake.
V. Visualizations
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Logical workflow for troubleshooting nanoparticle delivery.
References
- 1. This compound | C51H50O21 | CID 44575681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis Against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchhub.com [researchhub.com]
- 11. Method for nanoparticles uptake evaluation based on double labeled fluorescent cells scanned in enhanced darkfield microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 13. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Vanicoside A Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vanicoside A in cell culture experiments, with a specific focus on managing the potential toxicity of its solvent, Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenylpropanoid glycoside that can be isolated from Polygonum pensylvanicum. It has demonstrated anticancer activity, particularly against melanoma. Its primary mechanisms of action include the inhibition of Protein Kinase C (PKC) and the induction of substantial Reactive Oxygen Species (ROS) production in cancer cells.[1]
Q2: Why is DMSO used as a solvent for this compound?
This compound is often supplied as a powder and requires a solvent to be introduced into aqueous cell culture media. DMSO is a powerful organic solvent capable of dissolving a wide variety of non-polar and polar molecules, including this compound.[2] For in vitro studies, a common practice is to prepare a concentrated stock solution of the compound in 100% DMSO.
Q3: What are the known cytotoxic effects of DMSO on cultured cells?
DMSO can exhibit cytotoxicity in a dose- and time-dependent manner. High concentrations of DMSO can lead to:
-
Cell membrane damage: As an amphipathic solvent, DMSO can interact with the cell membrane's phospholipids, leading to pore formation and increased permeability.[3]
-
Induction of apoptosis: DMSO has been shown to activate caspases, key enzymes in the apoptotic pathway. For example, high concentrations of DMSO can activate caspase-1 and caspase-9.[4][5]
-
Generation of Reactive Oxygen Species (ROS): DMSO can induce oxidative stress in cells, leading to an increase in intracellular ROS levels.[6][7][8]
-
Alteration of signaling pathways: DMSO can interfere with various signaling pathways, including the activation of Protein Kinase C (PKC) and MAP kinases.[1][9]
Q4: What is a generally accepted "safe" concentration of DMSO for most cell lines?
The sensitivity to DMSO can vary significantly between different cell lines. However, a general rule of thumb is that a final concentration of 0.1% to 0.5% DMSO is tolerated by most cell lines without significant cytotoxicity.[2][10] It is crucial to determine the specific tolerance of your cell line through a dose-response experiment.[11]
Troubleshooting Guide
Issue 1: High background cell death in vehicle control (DMSO only) wells.
-
Possible Cause: The final concentration of DMSO in your experiment is too high for your specific cell line.
-
Solution:
-
Determine the Maximum Tolerable DMSO Concentration: Before proceeding with your this compound experiments, it is essential to perform a dose-response experiment with DMSO alone on your cells. This will establish the highest concentration of DMSO that does not significantly affect cell viability.
-
Reduce DMSO in Stock Solution Preparation: If your this compound stock solution is not concentrated enough, you may be required to add a larger volume to your culture medium, resulting in a higher final DMSO concentration. If possible, dissolve this compound at a higher concentration in DMSO to minimize the volume added to your cell culture. For example, preparing a 200x stock solution in 100% DMSO will result in a final concentration of 0.5% DMSO in your culture.[2]
-
Issue 2: Inconsistent or unexpected results with this compound treatment.
-
Possible Cause 1: The effects of DMSO are masking or interfering with the effects of this compound. As this compound's mechanism involves ROS production and PKC inhibition, and DMSO can also modulate these pathways, it is a potential confounding factor.[1][6]
-
Solution:
-
Strict Vehicle Control: Always include a vehicle control group in your experiments that contains the exact same concentration of DMSO as your this compound-treated groups. This allows you to subtract the effects of the solvent.
-
Use the Lowest Effective DMSO Concentration: Based on your DMSO tolerance experiment, use the lowest possible concentration of DMSO that effectively dissolves this compound.
-
-
Possible Cause 2: The this compound stock solution has precipitated upon dilution in the aqueous culture medium.
-
Solution:
-
Visual Inspection: After adding the this compound stock solution to the medium, visually inspect for any signs of precipitation (cloudiness).
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the culture medium to ensure better mixing and solubility.
-
Sonication: Gentle sonication of the diluted this compound solution can sometimes help to redissolve small precipitates.[2]
-
Experimental Protocols
Protocol 1: Determining the Maximum Tolerable DMSO Concentration
This protocol uses a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
100% DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 1 x 10^4 cells/well).[4] Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete culture medium to achieve final concentrations ranging from, for example, 0.05% to 5% (v/v). Also, prepare a "no DMSO" control with only the medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours), which should match the planned incubation time for your this compound experiments.[4]
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at 37°C to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control.
-
The maximum tolerable DMSO concentration is the highest concentration that does not cause a significant decrease in cell viability (e.g., >90% viability).
-
Quantitative Data Summary
Table 1: Example Data for Determining Maximum Tolerable DMSO Concentration
| Final DMSO Concentration (%) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | 98 | 97 | 95 |
| 0.25 | 96 | 94 | 91 |
| 0.5 | 92 | 88 | 85 |
| 1.0 | 85 | 75 | 68 |
| 2.5 | 60 | 45 | 30 |
| 5.0 | 25 | 10 | 5 |
Note: This is example data. Actual results will vary depending on the cell line.
Table 2: Recommended Starting Concentrations for this compound and DMSO
| Cell Line | This compound Concentration Range (µM) | Recommended Max Final DMSO (%) | Reference |
| C32 (Amelanotic Melanoma) | 2.5 - 100 | ≤ 0.5% | [4] |
| A375 (Melanotic Melanoma) | 2.5 - 100 | ≤ 0.5% | [4] |
| Various Cancer Cell Lines | Varies | 0.1% - 0.5% | [2][10] |
| Primary Cells | Varies | < 0.1% | [2] |
Visualizations
References
- 1. The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vanicosides A and B, protein kinase C inhibitors from Polygonum pensylvanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide induces oxidative stress in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in Vanicoside A Bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to ensure the reproducibility of bioassays involving Vanicoside A. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its known biological activities?
This compound is a phenylpropanoid glycoside that can be isolated from plants such as Polygonum pensylvanicum.[1] Its primary known biological activities include the inhibition of Protein Kinase C (PKC) and the induction of substantial Reactive Oxygen Species (ROS) production.[2] These activities contribute to its observed anticancer effects, particularly against melanoma.[2]
2. How should I prepare a stock solution of this compound for in vitro assays?
Due to its hydrophobic nature, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. For in vivo studies, further dilution in vehicles like corn oil or a mixture of PEG300, Tween-80, and saline may be necessary.[2]
3. What are the common challenges when performing bioassays with this compound?
As with many natural products, researchers may encounter issues with solubility, stability, and potential interference with assay chemistries. For colorimetric assays like the MTT assay, the natural color of plant extracts can interfere with absorbance readings. Additionally, the antioxidant properties of compounds like this compound can sometimes lead to the direct reduction of assay reagents, causing inaccurate results.
4. How stable is this compound in cell culture media?
The stability of phenylpropanoid glycosides like this compound in aqueous solutions can be influenced by factors such as pH and temperature. It is advisable to prepare fresh dilutions of this compound in culture medium for each experiment. Studies on similar compounds have shown that they can be more stable in slightly acidic conditions and that elevated temperatures can increase degradation.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Issue 1: High background or false-positive viability readings.
-
Cause A: Interference from this compound's color.
-
Solution: Run parallel control wells containing this compound at the same concentrations used in the experiment but without cells. Subtract the absorbance of these "compound-only" controls from your experimental wells.
-
-
Cause B: Direct reduction of MTT by this compound.
-
Solution: If you suspect direct reduction of the MTT reagent, consider using a different viability assay that is less susceptible to interference from reducing compounds, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Issue 2: Low or no cytotoxic effect observed.
-
Cause A: Poor solubility of this compound in the culture medium.
-
Solution: Ensure that the DMSO concentration in your stock solution is appropriate and that the final concentration in the well does not exceed levels toxic to the cells (generally <0.5%). Gentle vortexing or sonication of the stock solution before dilution may aid in solubility.[2]
-
-
Cause B: Incorrect cell seeding density.
-
Solution: Optimize the cell seeding density for your specific cell line and assay duration. Too few cells may not produce a strong enough signal, while too many cells can lead to nutrient depletion and altered metabolic activity, masking the compound's effect.
-
-
Cause C: Inactivation of this compound in the medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment and consider minimizing the incubation time if stability is a concern.
-
Protein Kinase C (PKC) Inhibition Assays
Issue: High variability in kinase activity measurements.
-
Cause A: Inconsistent enzyme activity.
-
Solution: Ensure that the purified PKC enzyme is stored correctly and handled on ice to maintain its activity. Use a consistent amount of enzyme in each reaction.
-
-
Cause B: Substrate-dependent inhibition.
-
Solution: The inhibitory effect of a compound on PKC can sometimes depend on the substrate used in the assay. If possible, test inhibition using multiple substrates to get a more comprehensive understanding of the inhibitory action.
-
Reactive Oxygen Species (ROS) Detection Assays
Issue: Non-specific fluorescence or high background.
-
Cause A: Autofluorescence of this compound.
-
Solution: Measure the fluorescence of this compound alone in the assay buffer to determine its contribution to the overall signal and subtract this from the experimental values.
-
-
Cause B: The probe is reacting with species other than the target ROS.
-
Solution: Use more specific fluorescent probes where possible. For example, MitoSOX™ Red is targeted to mitochondria for the detection of superoxide. Also, include controls with specific ROS scavengers to confirm the identity of the species being detected.
-
-
Cause C: Probe instability or degradation.
-
Solution: Prepare the fluorescent probe solution fresh for each experiment and protect it from light to prevent degradation and auto-oxidation.
-
Data Presentation
Table 1: Cytotoxicity of this compound on Human Melanoma Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| C32 (Amelanotic) | 2.5 | 24 | 81 |
| 48 | 77 | ||
| 72 | 77 | ||
| 5.0 | 72 | 55 | |
| 100 | 24 | 39 | |
| 48 | 31 | ||
| 72 | 12 | ||
| A375 (Melanotic) | 50.0 | 72 | 51 |
| 100 | 24 | 44 | |
| 48 | 27 | ||
| 72 | 21 |
Data extracted from Nawrot-Hadzik I, et al. (2020).[3]
Table 2: Protein Kinase C Inhibitory Activity of Vanicosides A and B
| Compound | IC50 (µg/mL) |
| This compound | 44 |
| Vanicoside B | 31 |
Data extracted from Zimmerman ML, et al. (1994) as cited in Nawrot-Hadzik I, et al. (2020).[3]
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the old medium with the medium containing this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
In Vitro Protein Kinase C (PKC) Inhibition Assay (General Protocol)
This is a general protocol for a non-radioactive PKC kinase activity assay.
-
Plate Preparation: Use a PKC substrate microtiter plate. Wash the wells with Kinase Assay Dilution Buffer.
-
Reaction Setup:
-
Add the test compound (this compound) or inhibitor controls to the appropriate wells.
-
Add the purified active PKC enzyme to all wells except the blank.
-
Include a positive control with active PKC and no inhibitor.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for the recommended time (e.g., 90 minutes).
-
Detection:
-
Add a phospho-specific substrate antibody to each well and incubate.
-
Add an HRP-conjugated secondary antibody and incubate.
-
Wash the wells.
-
-
Signal Development: Add a chromogenic substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition relative to the positive control.
Intracellular ROS Detection using DCFH-DA (General Protocol)
This is a general protocol for measuring intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Probe Loading:
-
Prepare a fresh working solution of DCFH-DA (typically 10-20 µM) in serum-free medium or HBSS.
-
Remove the culture medium from the cells and wash once.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Compound Treatment:
-
Remove the DCFH-DA solution and wash the cells.
-
Add medium containing various concentrations of this compound or controls (e.g., a known ROS inducer like H₂O₂).
-
-
Incubation: Incubate for the desired time period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Express the results as a fold change in fluorescence intensity compared to the vehicle-treated control.
Mandatory Visualizations
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Proposed Signaling Pathway of this compound.
Caption: Troubleshooting Decision Tree for this compound Bioassays.
References
- 1. Vanicosides A and B, protein kinase C inhibitors from Polygonum pensylvanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vanicoside A In Vitro Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Vanicoside A aggregation in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a potential issue?
A1: this compound is a phenylpropanoid glycoside with potential anticancer properties.[1] Like many natural compounds, its complex structure can lead to poor aqueous solubility, which may result in the formation of aggregates in in vitro experimental settings. This aggregation can lead to inaccurate experimental results, including false positives or negatives, and reduced bioavailability in cell-based assays.
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for addressing solubility and aggregation issues. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₁H₅₀O₂₁ | PubChem[1] |
| Molecular Weight | 998.9 g/mol | PubChem[1] |
| XLogP3-AA | 4.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 9 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 21 | PubChem[1] |
Q3: How can I visually identify if this compound has aggregated in my solution?
A3: Aggregation of this compound in your experimental medium can manifest as:
-
Visible precipitates: You may observe solid particles settled at the bottom of your culture vessel or tube.
-
Cloudiness or turbidity: The solution may appear hazy or opaque.
-
Phase separation: An oily or film-like layer may appear on the surface or at the bottom of the solution.
For more sensitive detection, techniques like dynamic light scattering (DLS) can be employed to identify the presence of sub-micron aggregates.
Troubleshooting Guide: Dealing with this compound Aggregation
This guide provides a systematic approach to troubleshoot and mitigate this compound aggregation in your in vitro experiments.
Problem: I observe precipitation or cloudiness after adding this compound to my aqueous buffer or cell culture medium.
This is a common issue arising from the low aqueous solubility of this compound. The following steps can help you address this problem.
Step 1: Optimize Solvent and Stock Concentration
Most researchers use a water-miscible organic solvent to prepare a high-concentration stock solution of this compound before diluting it into the final aqueous experimental medium.
Recommendations:
-
Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving glycosides.[2][3][4]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the amount of organic solvent introduced into your final assay, which is crucial as high concentrations of DMSO can be toxic to cells.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low and non-toxic to your specific cell line (typically <0.5% for DMSO). Always include a vehicle control (media with the same final concentration of solvent) in your experiments to assess any solvent-induced effects.
Step 2: Employ Solubilization-Enhancing Formulation Strategies
If optimizing the solvent and its final concentration is insufficient, consider the following formulation strategies, which are widely used for poorly soluble natural compounds like the flavonoid glycoside, rutin.[5][6][7][8]
| Strategy | Description | Key Considerations |
| Co-solvents | Use a mixture of solvents to improve solubility. For example, a combination of DMSO and polyethylene (B3416737) glycol (PEG) can be effective. | Test different ratios of co-solvents. Ensure the final concentration of all co-solvents is compatible with your experimental system. |
| Surfactants | Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used to increase the solubility of hydrophobic compounds by forming micelles. | The concentration of the surfactant should be above its critical micelle concentration (CMC) but below levels that could cause cell toxicity. |
| Cyclodextrins | These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[7][9] | The molar ratio of this compound to cyclodextrin (B1172386) needs to be optimized. |
| Solid Dispersions | The compound is dispersed in a solid matrix (e.g., a polymer like PVP) to enhance its dissolution rate. This is typically prepared by solvent evaporation or melting methods.[5][8] | This method is more suitable for preparing solid formulations and may require more extensive formulation development. |
Experimental Protocol: Preparing a Solubilized this compound Solution
This protocol provides a starting point for preparing a clear, high-concentration stock solution of this compound for in vivo or in vitro use.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Addition: Add solvents sequentially as described in the table below.
-
Mixing: After each solvent addition, vortex or sonicate the mixture until the solution is clear. Gentle heating can also be applied if precipitation occurs.[10]
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Source: Adapted from MedchemExpress technical data for this compound.
Step 3: Control Experimental Conditions
-
Temperature: Ensure that all solutions are equilibrated to the experimental temperature before mixing. Temperature fluctuations can affect solubility.
-
pH: The solubility of phenolic compounds can be pH-dependent.[5] While cell culture media are buffered, ensure that any custom buffers are at the appropriate pH.
-
Order of Addition: When preparing your final working solution, add the this compound stock solution to the aqueous medium while vortexing to ensure rapid and uniform dispersion. Avoid adding the aqueous solution directly to the concentrated stock.
Experimental Workflows and Signaling Pathways
Workflow for Assessing this compound Solubility and Aggregation
The following diagram outlines a general workflow to systematically assess and optimize the solubility of this compound for your experiments.
Caption: Workflow for solubility and aggregation testing of this compound.
Generalized Signaling Pathway for this compound (PKC Inhibition)
This compound has been identified as an inhibitor of Protein Kinase C (PKC).[10] While the precise downstream signaling cascade specific to this compound is not fully elucidated, the following diagram illustrates a generalized pathway of PKC inhibition in the context of cancer cells. Inhibition of PKC can affect multiple downstream pathways involved in cell proliferation, survival, and apoptosis.
Caption: Generalized pathway of PKC inhibition by this compound.
References
- 1. This compound | C51H50O21 | CID 44575681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Veronicoside | C22H26O11 | CID 13848081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Synthesis and Evaluation of Rutin–Hydroxypropyl β-Cyclodextrin Inclusion Complexes Embedded in Xanthan Gum-Based (HPMC-g-AMPS) Hydrogels for Oral Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility at the molecular level: development of a critical aggregation concentration (CAC) assay for estimating compound monomer solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Vanicoside A vs. Vanicoside B: A Comparative Analysis of Cytotoxic Activity
A detailed guide for researchers and drug development professionals on the cytotoxic profiles of Vanicoside A and Vanicoside B, supported by experimental data and mechanistic insights.
This guide provides a comprehensive comparison of the cytotoxic activities of this compound and Vanicoside B, two phenylpropanoid glycosides with demonstrated anticancer potential. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.
Data Summary: Cytotoxic Activity
The cytotoxic effects of this compound and Vanicoside B have been evaluated against both cancerous and normal human cell lines. The following tables summarize the quantitative data from these studies, primarily focusing on cell viability as a measure of cytotoxicity.
Melanoma Cell Lines
| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| C32 (Amelanotic Melanoma) | This compound | 5.0 | 72 | 55[1][2][3] |
| 2.5 | 24 | 81[1] | ||
| 2.5 | 48 | 77[1] | ||
| 2.5 | 72 | 77[1] | ||
| Vanicoside B | 50 | 24 | ~80[1] | |
| 100 | 24 | ~80[1] | ||
| 100 | 48 | ~50[1] | ||
| 100 | 72 | ~50[1] | ||
| A375 (Melanotic Melanoma) | This compound | 50.0 | 72 | 51[1] |
| 100 | 24 | 44[1] | ||
| 100 | 48 | 27[1] | ||
| 100 | 72 | 21[1] | ||
| Vanicoside B | 100 | 72 | Significant decrease[1][2] |
Normal Human Cell Lines
| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| HaCaT (Keratinocytes) | This compound | 25 | 24 | 54[1] |
| 25 | 48 | 60[1] | ||
| 25 | 72 | 60[1] | ||
| Vanicoside B | 50 | 72 | Decrease noted[1][2] | |
| 100 | 72 | Decrease noted[1][2] | ||
| Primary Fibroblasts | This compound & B | 2.5 - 50 | - | No harm observed[1][2][3] |
Key Findings from Cytotoxicity Studies
-
This compound demonstrates significantly stronger cytotoxic activity against the amelanotic C32 melanoma cell line compared to Vanicoside B .[1][2][3] This enhanced activity is attributed to the presence of an additional acetyl group in the structure of this compound.[1][2][3]
-
Against the less sensitive A375 melanotic melanoma cell line, both vanicosides show comparable, though less potent, cytotoxic effects.[1][2]
-
Importantly, at concentrations effective against melanoma cells (2.5 to 50 µM), neither this compound nor Vanicoside B exhibited significant harm to primary human fibroblasts, suggesting a degree of selectivity for cancer cells.[1][2][3]
-
The HaCaT keratinocyte cell line showed more sensitivity to the vanicosides than fibroblasts.[1][2]
Experimental Protocols
The following methodologies were employed in the key studies to determine the cytotoxic activity of this compound and Vanicoside B.
Cell Viability Assessment (MTT Assay)
The cytotoxic effects of this compound and B were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Human melanoma (C32, A375), keratinocyte (HaCaT), and primary fibroblast cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and Vanicoside B (ranging from 2.5 to 100 µM) or a vehicle control.
-
Incubation: The treated cells were incubated for specified periods (24, 48, and 72 hours).
-
MTT Addition: Following incubation, the MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability was calculated as a percentage of the viability of the untreated control cells.
Apoptosis and Necrosis Detection
To investigate the mode of cell death induced by the vanicosides, a RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay was utilized.[1][2] This assay allows for the real-time monitoring of apoptosis and necrosis.
-
Assay Principle: The assay uses two luminogenic and fluorogenic substrates. A luminogenic substrate for caspase-3/7 activity measures apoptosis, while a fluorogenic substrate that binds to DNA released from necrotic cells measures necrosis.
-
Cell Treatment: Melanoma cells were treated with this compound or Vanicoside B.
-
Real-Time Monitoring: Luminescence and fluorescence signals were measured over a 24-hour period to monitor the kinetics of apoptosis and necrosis.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound and Vanicoside B are linked to their interaction with key cellular signaling pathways involved in cancer progression.
Inhibition of Protein Kinase C (PKC)
Both this compound and Vanicoside B have been identified as inhibitors of Protein Kinase C (PKC).[1][4] PKC is a family of kinases that plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer.
References
- 1. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Vanicoside A: A Comparative Analysis with Other Protein Kinase C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Vanicoside A, a naturally derived phenylpropanoid glycoside, with other well-established Protein Kinase C (PKC) inhibitors. This document aims to be an objective resource, presenting available experimental data to facilitate informed decisions in research and drug development.
Introduction to this compound and PKC Inhibition
This compound, isolated from Polygonum pensylvanicum, has been identified as an inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of PKC activity is implicated in various diseases, including cancer, making PKC inhibitors a significant area of research for therapeutic development. This guide compares the inhibitory profile of this compound with several well-characterized PKC inhibitors: Staurosporine, a potent but non-selective inhibitor, and the more targeted inhibitors Enzastaurin, Ruboxistaurin, and Sotrastaurin.
Quantitative Comparison of PKC Inhibitors
The inhibitory potency of this compound and other selected PKC inhibitors is summarized in the table below. For a standardized comparison, the IC50 value of this compound, originally reported in µg/ml, has been converted to micromolar (µM) concentration. It is important to note that the available data for this compound indicates a general inhibition of PKC without specifying the activity against individual isoforms. In contrast, the comparative inhibitors have been characterized against a panel of PKC isoforms, highlighting differences in their selectivity profiles.
| Inhibitor | Target(s) | IC50 (µM) | Selectivity Profile |
| This compound | PKC (general) | ~44 µM* | Isoform selectivity not reported. |
| Staurosporine | Pan-kinase inhibitor | PKCα: 0.002, PKCγ: 0.005, PKCη: 0.004, PKCδ: 0.02, PKCε: 0.073, PKCζ: 1.086 | Broad-spectrum kinase inhibitor, not selective for PKC. |
| Enzastaurin (LY317615) | PKCβ selective | PKCβ: 0.006, PKCα: 0.039, PKCγ: 0.083, PKCε: 0.11 | Selective for PKCβ over other isoforms. |
| Ruboxistaurin (LY333531) | PKCβ selective | PKCβ1: 0.0047, PKCβ2: 0.0059, PKCη: 0.052, PKCα: 0.36, PKCγ: 0.3, PKCδ: 0.25, PKCζ: >100 | Highly selective for PKCβ isoforms. |
| Sotrastaurin (AEB071) | Pan-PKC inhibitor | PKCθ: 0.00022 (Ki), PKCβ: 0.00064 (Ki), PKCα: 0.00095 (Ki), PKCη: 0.0018 (Ki), PKCδ: 0.0021 (Ki), PKCε: 0.0032 (Ki) | Potent inhibitor of classical and novel PKC isoforms. |
*The IC50 of this compound was reported as 44 µg/ml.[1] With a molecular weight of 998.9 g/mol , this is approximately 44 µM.
Signaling Pathways and Experimental Workflows
To visualize the context of PKC inhibition and the methodologies used for inhibitor characterization, the following diagrams are provided.
References
Validating the Anticancer Effects of Vanicoside A In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current understanding of Vanicoside A's anticancer properties, with a focus on its potential for in-vivo applications. While direct in-vivo experimental data for this compound is limited in publicly available literature, this document synthesizes existing in-vitro findings and draws comparisons with the closely related compound, Vanicoside B, for which in-vivo data is available. This guide also presents a hypothetical in-vivo experimental design to validate the anticancer effects of this compound.
Comparative Analysis of this compound and B
This compound and B are structurally similar phenylpropanoid glycosides.[1][2] In-vitro studies have demonstrated the cytotoxic effects of both compounds against various cancer cell lines. A key structural difference is an additional acetyl group in this compound, which may contribute to its observed higher potency in certain cell lines.[2]
In-Vitro Cytotoxicity Data
The following table summarizes the available in-vitro data for this compound and B, highlighting their efficacy against different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Key Findings | Reference |
| This compound | C32 | Amelanotic Melanoma | ~5.0 µM (at 72h) | Significantly stronger cytotoxicity than Vanicoside B.[2] | [2] |
| A375 | Malignant Melanoma | ~50.0 µM (at 72h) | Less sensitive compared to C32 cells.[2] | [2] | |
| MCF-7 | Breast Cancer | Submicromolar | Demonstrated cytotoxicity. | [2] | |
| Vanicoside B | C32 | Amelanotic Melanoma | > 5.0 µM (at 72h) | Less potent than this compound. | [2] |
| A375 | Malignant Melanoma | ~50.0 µM (at 72h) | Similar cytotoxicity to this compound. | [2] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 9.0 µM | Inhibited cell proliferation.[3] | [4][5] | |
| HCC38 | Triple-Negative Breast Cancer | Not specified | Induced cell cycle arrest and apoptosis.[4][5] | [4][5] |
In-Vivo Antitumor Activity of Vanicoside B
In-vivo studies on Vanicoside B provide a valuable reference for predicting the potential efficacy of this compound. A study using a nude mouse xenograft model with MDA-MB-231 triple-negative breast cancer cells demonstrated that Vanicoside B inhibited tumor growth without causing overt toxicity.[4][5]
| Compound | Animal Model | Tumor Type | Dosage | Outcome | Reference |
| Vanicoside B | Nude Mouse Xenograft | Triple-Negative Breast Cancer (MDA-MB-231) | Not specified | Inhibited tumor growth. | [4][5] |
| Mouse Skin | Two-stage carcinogenesis | Not specified | Inhibited tumor formation. | [2][6] |
Proposed In-Vivo Experimental Protocol for this compound
To rigorously validate the anticancer effects of this compound in an in-vivo setting, the following experimental protocol is proposed, based on established methodologies for preclinical anticancer drug screening.[7][8][9]
Animal Model
-
Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: C32 (amelanotic melanoma) or MDA-MB-231 (triple-negative breast cancer) cells, based on in-vitro potency.
-
Tumor Implantation: Subcutaneous injection of 5 x 10^6 cells in 100 µL of Matrigel into the right flank of each mouse.
Experimental Groups
-
Group 1 (Control): Vehicle (e.g., saline, DMSO/polyethylene glycol mixture).
-
Group 2 (this compound - Low Dose): e.g., 10 mg/kg.
-
Group 3 (this compound - High Dose): e.g., 50 mg/kg.
-
Group 4 (Positive Control): A standard-of-care chemotherapeutic agent for the selected cancer type (e.g., Dacarbazine for melanoma, Paclitaxel for breast cancer).
Drug Administration
-
Route: Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the determined bioavailability and formulation of this compound.
-
Frequency: Daily or every other day for a period of 21-28 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³).
Efficacy Endpoints
-
Tumor Volume: Measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Tumor Weight: Measured at the end of the study.
-
Animal Body Weight: Monitored as an indicator of toxicity.
-
Survival Analysis: Kaplan-Meier survival curves.
Pharmacodynamic and Toxicity Assessments
-
Immunohistochemistry (IHC): Analysis of tumor tissue for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Western Blot: Analysis of key signaling proteins in tumor lysates.
-
Histopathology: Examination of major organs (liver, kidney, spleen, etc.) for signs of toxicity.
-
Complete Blood Count (CBC) and Blood Chemistry: To assess hematological and organ function.
Visualizing the Mechanisms and Workflow
Signaling Pathway of this compound
The following diagram illustrates the known and putative signaling pathways affected by this compound based on in-vitro and in-silico studies.[1][2][6]
Caption: Proposed signaling pathway of this compound's anticancer activity.
Experimental Workflow for In-Vivo Validation
This diagram outlines the key steps in the proposed in-vivo validation study.
Caption: Experimental workflow for in-vivo validation of this compound.
Conclusion
While the direct in-vivo anticancer efficacy of this compound remains to be conclusively demonstrated, existing in-vitro data and comparative analysis with Vanicoside B suggest it is a promising candidate for further preclinical development. The proposed experimental protocol provides a robust framework for validating its therapeutic potential in an in-vivo setting. Future studies should focus on elucidating the in-vivo mechanism of action, determining the maximum tolerated dose, and evaluating its efficacy in various cancer models, including patient-derived xenografts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antitumor Activity of Vanicoside B Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Vanicoside A in Combination with Cisplatin for Melanoma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel therapeutic strategy for melanoma: the combination of Vanicoside A, a natural phenylpropanoid glycoside, with the conventional chemotherapeutic agent cisplatin (B142131). This document outlines the potential synergistic effects, underlying mechanisms, and compares this combination with existing melanoma treatments, supported by experimental data from existing literature.
Introduction to this compound and Cisplatin in Melanoma Therapy
Melanoma, the most aggressive form of skin cancer, remains a significant therapeutic challenge, particularly in its advanced and metastatic stages. While cisplatin-based chemotherapy has been a component of treatment regimens, its efficacy is often limited by toxicity and the development of resistance. This compound, a natural compound, has demonstrated cytotoxic effects against melanoma cells, primarily through the induction of apoptosis and inhibition of Protein Kinase C (PKC). The combination of this compound and cisplatin represents a promising approach to enhance therapeutic efficacy and potentially overcome cisplatin resistance in melanoma.
Comparative Efficacy of Melanoma Treatments
To contextualize the potential of a this compound and cisplatin combination, it is essential to compare its projected efficacy with current standard-of-care treatments for advanced melanoma. The following tables summarize the performance of various therapeutic agents based on clinical trial data.
Table 1: Efficacy of Standard Chemotherapy and Targeted Therapy in Advanced Melanoma
| Treatment Regimen | Mechanism of Action | Overall Response Rate (ORR) | Key Clinical Trial(s) / Reference(s) |
| Dacarbazine (B1669748) (DTIC) | Alkylating agent, induces DNA damage | 15-25% | [1][2][3] |
| Cisplatin + Dacarbazine | DNA cross-linking and alkylating agents | 32% | [4] |
| Vemurafenib | BRAF V600E inhibitor | ~50% | [5] |
| Dabrafenib + Trametinib | BRAF inhibitor + MEK inhibitor | 67% | [6] |
Table 2: Efficacy of Immunotherapy in Advanced Melanoma
| Treatment Regimen | Mechanism of Action | Overall Response Rate (ORR) | Key Clinical Trial(s) / Reference(s) |
| Pembrolizumab (B1139204) | Anti-PD-1 monoclonal antibody | 33-45% | [7][8] |
| Nivolumab (B1139203) | Anti-PD-1 monoclonal antibody | 31-33% (Partial Response) | [9] |
| Nivolumab + Ipilimumab | Anti-PD-1 + Anti-CTLA-4 monoclonal antibodies | ~58% | [10] |
Proposed Synergistic Mechanism of this compound and Cisplatin
While direct experimental data on the combination of this compound and cisplatin is not yet available, a synergistic anti-melanoma effect can be hypothesized based on their individual mechanisms of action.
-
Cisplatin-Induced Apoptosis: Cisplatin primarily acts by forming DNA adducts, leading to DNA damage and triggering the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, activation of caspase-9, and subsequent activation of executioner caspases like caspase-3 and -7, ultimately leading to cell death[11].
-
This compound-Induced Apoptosis and PKC Inhibition: this compound has been shown to induce apoptosis in melanoma cells[12]. A key mechanism of this compound is the inhibition of Protein Kinase C (PKC)[12]. In melanoma, certain PKC isoforms, such as PKCε, are associated with resistance to apoptosis, while others, like PKCδ, can be pro-apoptotic[13][14][15]. By inhibiting anti-apoptotic PKC isoforms, this compound may lower the threshold for cisplatin-induced apoptosis.
Hypothesized Synergy: The combination of this compound and cisplatin is proposed to create a dual-pronged attack on melanoma cells. Cisplatin initiates DNA damage-induced apoptosis, while this compound potentiates this effect by inhibiting pro-survival signaling pathways mediated by PKC. This could lead to a more robust and sustained apoptotic response, potentially overcoming intrinsic or acquired resistance to cisplatin.
Visualizing the Proposed Mechanisms and Workflows
To illustrate the complex biological processes and experimental designs, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: Proposed synergistic apoptotic pathways of this compound and cisplatin in melanoma cells.
Experimental Workflow
Caption: Experimental workflow for evaluating the combination therapy of this compound and cisplatin.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of the this compound and cisplatin combination therapy.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate melanoma cells (e.g., A375, MEWO) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, cisplatin, and their combination for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed melanoma cells in 6-well plates and treat with this compound, cisplatin, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Melanoma Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ melanoma cells (e.g., A375) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Treatment Administration: Randomize mice into treatment groups: (1) Vehicle control, (2) this compound (dose to be determined), (3) Cisplatin (e.g., 2-5 mg/kg, intraperitoneally), and (4) this compound + Cisplatin. Administer treatments according to a predetermined schedule (e.g., twice weekly for 3 weeks)[16].
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and cleaved caspase-3).
Conclusion and Future Directions
The combination of this compound and cisplatin presents a theoretically sound and promising strategy for the treatment of melanoma. The proposed synergistic mechanism, involving the dual induction of apoptosis and inhibition of pro-survival pathways, warrants rigorous experimental validation. The provided experimental protocols offer a framework for preclinical evaluation of this combination therapy. Future research should focus on in vivo studies to confirm efficacy and assess toxicity, followed by investigations into the detailed molecular cross-talk between the this compound and cisplatin-induced pathways. Successful preclinical data could pave the way for clinical trials, potentially offering a new and more effective treatment option for patients with advanced melanoma.
References
- 1. Dacarbazine-based chemotherapy for metastatic melanoma: thirty-year experience overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
- 3. Dacarbazine-based chemotherapy as first-line treatment in noncutaneous metastatic melanoma: multicenter, retrospective analysis in Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-dose cisplatin plus dacarbazine in the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Long-term clinical evidence of comparable efficacy and toxicity of nivolumab and pembrolizumab in advanced melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cisplatin-induced apoptosis in melanoma cells: role of caspase-3 and caspase-7 in Apaf-1 proteolytic cleavage and in execution of the degradative phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Regulation of docetaxel-induced apoptosis of human melanoma cells by different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
Vanicoside A in Combination Therapy: A Guide to Synergistic Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic anticancer effects of Vanicoside A when used in combination with other therapeutic agents. While research into the broader combinatorial potential of this compound is ongoing, this document focuses on the currently available experimental data, offering a detailed look at its synergistic interaction with the GLUT1 inhibitor, WZB117, in melanoma. The information presented herein is intended to support further research and drug development efforts in the field of oncology.
Overview of this compound as an Anticancer Agent
This compound is a phenylpropanoid glycoside that has demonstrated cytotoxic effects against certain cancer cell lines.[1] Notably, it has shown pronounced activity against amelanotic melanoma cells.[2] The primary mechanism of action of this compound is believed to involve the inhibition of protein kinase C (PKC) and the induction of reactive oxygen species (ROS), leading to cancer cell death.[1]
Synergistic Effects of this compound with WZB117 (GLUT1 Inhibitor) in Melanoma
Recent studies have highlighted a significant synergistic cytotoxic effect when this compound is combined with WZB117, a known inhibitor of the glucose transporter 1 (GLUT1).[1] This combination has shown enhanced efficacy in killing melanoma cells compared to either agent used alone.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies on the combination of this compound and WZB117 in melanoma cell lines.
| Cell Line | Drug Combination | Key Findings | Reference |
| C32 (Amelanotic Melanoma) | This compound + WZB117 | Enhanced cytotoxic effect observed. The combination significantly increased ROS production, which was reduced after GLUT-1 blocking. | [1] |
| A375 (Melanotic Melanoma) | This compound + WZB117 | Enhanced cytotoxic effect. A375 cells produced less ROS compared to C32 cells. | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Melanoma cells (C32 and A375) were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, WZB117, or a combination of both for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a further 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Reactive Oxygen Species (ROS) Detection:
-
Cell Treatment: Melanoma cells were treated with this compound, WZB117, or the combination for a specified time.
-
Probe Incubation: Cells were then incubated with a fluorescent probe sensitive to ROS (e.g., DCFH-DA).
-
Fluorescence Measurement: The fluorescence intensity was measured using a flow cytometer or a fluorescence microscope to quantify the levels of intracellular ROS.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound and WZB117 Synergy
References
Vanicoside A: A Comparative Analysis of its Efficacy in Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Vanicoside A, a phenylpropanoid glycoside, across different human melanoma cell lines. The information presented is based on experimental data from peer-reviewed research, offering insights into its potential as an anti-melanoma agent.
Quantitative Efficacy of this compound
The cytotoxic effects of this compound have been evaluated in amelanotic (C32) and melanotic (A375) melanoma cell lines. The following tables summarize the cell viability data after treatment with this compound at various concentrations and time points.
Table 1: Effect of this compound on C32 Amelanotic Melanoma Cell Viability (%)
| Concentration (µM) | 24h Incubation | 48h Incubation | 72h Incubation |
| 2.5 | 81 | 77 | 77 |
| 5.0 | Not Specified | Not Specified | 55 |
| 10.0 | Not Specified | Not Specified | Not Specified |
| 25.0 | Not Specified | Not Specified | Similar to 5µM |
| 50.0 | Not Specified | Not Specified | Similar to 5µM |
| 100.0 | 39 | 31 | 12 |
Data extracted from a study by Nawrot-Hadzik et al. (2020).[1]
Table 2: Effect of this compound on A375 Melanotic Melanoma Cell Viability (%)
| Concentration (µM) | 24h Incubation | 48h Incubation | 72h Incubation |
| 2.5 | Slight Decrease | Not Specified | Not Specified |
| 5.0 | Slight Decrease | 113 | Not Specified |
| 10.0 | 90 | Not Specified | Not Specified |
| 25.0 | Not Specified | Not Specified | Not Specified |
| 50.0 | Not Specified | Not Specified | 51 |
| 100.0 | 44 | 27 | 21 |
Data extracted from a study by Nawrot-Hadzik et al. (2020).[1]
Summary of Findings:
-
Higher Potency in C32 Cells: this compound demonstrates significantly stronger cytotoxic activity against the C32 amelanotic melanoma cell line compared to the A375 melanotic cell line.[1][2][3][4]
-
Concentration and Time-Dependent Effects: The cytotoxic effect of this compound is dependent on both the concentration and the duration of exposure in both cell lines.[1]
-
Apoptosis Induction: Studies indicate that this compound induces cell death in melanoma cells through an apoptotic pathway.[2][3][4] However, an initial loss of cell membrane integrity suggests a potential secondary mechanism, such as necrosis, may also be involved.[2][3][4]
Proposed Mechanism of Action
Molecular docking studies suggest that this compound may exert its anti-melanoma effects by interacting with key proteins in the MAPK/ERK signaling pathway, which is frequently hyperactivated in melanoma.
Caption: Proposed mechanism of this compound action in melanoma cells.
In silico analysis indicates that this compound can bind to the active sites of BRAFV600E and MEK-1 kinases.[5] This binding is hypothesized to inhibit their activity, thereby downregulating the MAPK/ERK signaling pathway and leading to decreased cell proliferation and induction of apoptosis. Further experimental validation is required to confirm these inhibitory effects. This compound is also known to inhibit Protein Kinase C (PKC), which could contribute to its anticancer activity.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Melanoma cells (C32 and A375) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 2.5 to 100 µM) or a vehicle control.
-
Incubation: The plates are incubated for specified time periods (24, 48, and 72 hours).
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plates are incubated for a further period to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis and Necrosis Assay (RealTime-Glo™ Annexin V Assay)
This assay distinguishes between apoptotic and necrotic cells by detecting the externalization of phosphatidylserine (B164497) (a marker of apoptosis) and the loss of membrane integrity (a marker of necrosis).
Caption: Workflow for the RealTime-Glo™ Annexin V assay.
Detailed Steps:
-
Cell Seeding: Melanoma cells are seeded into 96-well plates.
-
Reagent and Treatment Addition: The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay reagent and this compound are added to the cells.
-
Real-Time Monitoring: The plate is incubated in a plate reader capable of measuring both luminescence and fluorescence.
-
Signal Measurement: Luminescence (indicating Annexin V binding to phosphatidylserine on apoptotic cells) and fluorescence (indicating the binding of a necrosis-detecting dye to DNA in membrane-compromised cells) are measured at regular intervals over a period of time (e.g., 24 hours). This allows for the kinetic monitoring of apoptosis and necrosis.[2][7]
Conclusion
The available data suggests that this compound exhibits promising cytotoxic effects against melanoma cell lines, with a notably higher potency in the C32 amelanotic line. Its proposed mechanism of action via inhibition of the MAPK/ERK pathway warrants further investigation. The provided experimental protocols offer a foundation for researchers to conduct further studies to validate these findings and explore the full therapeutic potential of this compound in melanoma treatment.
References
- 1. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Protocol [promega.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis Against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
Vanicoside A vs. Conventional Chemotherapy: A Comparative Analysis for Researchers
A detailed examination of the anti-cancer potential of Vanicoside A, a naturally derived phenylpropanoid glycoside, in comparison to established conventional chemotherapy agents for melanoma and triple-negative breast cancer.
Introduction
This compound, a phenylpropanoid glycoside isolated from plant species of the Polygonaceae family, has emerged as a compound of interest in oncology research.[1] Studies have highlighted its cytotoxic effects against melanoma and triple-negative breast cancer (TNBC) cell lines. This guide provides a head-to-head comparison of this compound with conventional chemotherapy agents used in the treatment of these cancers, supported by available experimental data. The information is intended for researchers, scientists, and professionals in drug development to offer a comprehensive overview of the current, albeit nascent, understanding of this compound's therapeutic potential.
Mechanism of Action: A Tale of Two Approaches
This compound exerts its anti-cancer effects through a multi-faceted approach primarily centered on inducing oxidative stress and inhibiting key signaling pathways. Its proposed mechanisms include:
-
Inhibition of Protein Kinase C (PKC): PKC is a family of enzymes that plays a crucial role in cell proliferation and survival. This compound has been shown to inhibit PKC, thereby disrupting these pathways in cancer cells.[1]
-
Induction of Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in the production of ROS within cancer cells.[1] This surge in oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).
-
Potential Inhibition of BRAFV600E and MEK1: In silico studies suggest that this compound may also inhibit BRAFV600E and MEK1, two key kinases in the MAPK/ERK signaling pathway that are often mutated and hyperactivated in melanoma.[2]
Conventional Chemotherapy , on the other hand, generally employs cytotoxic agents that target rapidly dividing cells, a hallmark of cancer. Their mechanisms vary depending on the specific drug:
-
Dacarbazine (B1669748) (for Melanoma): An alkylating agent that attaches an alkyl group to DNA, leading to DNA damage and triggering apoptosis.[3]
-
Paclitaxel (B517696) (for Melanoma and TNBC): A taxane (B156437) that interferes with the normal function of microtubules, essential components of the cell's cytoskeleton. By stabilizing microtubules, paclitaxel arrests the cell cycle in the G2/M phase and induces apoptosis.[4]
-
Doxorubicin (for TNBC): An anthracycline that intercalates into DNA, inhibiting the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This action leads to DNA double-strand breaks and apoptosis.
Head-to-Head Performance: An Indirect Comparison
Direct comparative studies of this compound against conventional chemotherapy agents in the same experimental setting are currently lacking in the published literature. Therefore, the following tables present a compilation of quantitative data from various studies to offer an indirect comparison of their cytotoxic efficacy. It is crucial to interpret this data with caution, as experimental conditions and cell line sensitivities can vary significantly between studies.
Melanoma
| Compound | Cell Line | IC50 / Cytotoxicity | Source |
| This compound | C32 (amelanotic melanoma) | Viability reduced to 55% at 5.0 µM (72h) | [5][6] |
| Dacarbazine | A375 (melanoma) | 15.40 µM (72h) | [7] |
| Dacarbazine | SK-MEL-28 (melanoma) | 309.55 µM (72h) | [7] |
Triple-Negative Breast Cancer (TNBC)
| Compound | Cell Line | IC50 | Source |
| Vanicoside B | MDA-MB-231 | 9.0 µM | [8][9] |
| Paclitaxel | MDA-MB-231 | 12.67 nM (48h) | [10] |
| Doxorubicin | BT-20 | 320 nM | [11] |
| Doxorubicin | MDA-MB-468 | 30.3 nM | [12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Paclitaxel Induces Apoptosis in Breast Cancer Cells through Different Calcium—Regulating Mechanisms Depending on External Calcium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis Against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor Activity of Vanicoside B Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating the Effects of Doxorubicin on Mesenchymal Versus Basal Triple Negative Breast Cancer Survival in 3D Culture - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Vanicoside A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the current state of knowledge on the molecular targets of Vanicoside A. It objectively compares its validated and putative mechanisms of action with alternative therapeutic agents, supported by available experimental data.
This compound, a phenylpropanoid glycoside originally isolated from Polygonum pensylvanicum, has demonstrated notable anti-cancer properties, particularly against melanoma cell lines. Its primary validated molecular target is Protein Kinase C (PKC), an enzyme family crucial in signal transduction pathways regulating cell growth, differentiation, and apoptosis. This guide delves into the experimental evidence supporting PKC as a target, explores other potential targets suggested by computational studies, and compares this compound's performance with established inhibitors in relevant signaling pathways.
I. Validated and Putative Molecular Targets of this compound
The principal experimentally validated molecular target of this compound is Protein Kinase C (PKC) .[1] Inhibition of PKC is a key mechanism behind its observed anti-proliferative effects. In addition to direct enzyme inhibition, this compound has been shown to induce the production of Reactive Oxygen Species (ROS) within melanoma cells, contributing to its cytotoxic effects.[2]
Computational studies have also suggested that this compound may interact with other key kinases in melanoma signaling pathways, namely BRAFV600E and MEK1 .[3][4][5] However, it is critical to note that these interactions are based on in silico molecular docking and await experimental validation through in vitro kinase assays.
II. Comparative Analysis of Biological Effects
The anti-melanoma activity of this compound has been primarily evaluated through its cytotoxic effects on cancer cell lines. The following table summarizes the available data on cell viability after treatment with this compound.
Table 1: Cytotoxicity of this compound on Human Cell Lines
| Cell Line | Type | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |
| C32 | Amelanotic Melanoma | 5.0 | 72 | 55% | [3][5] |
| A375 | Melanotic Melanoma | 50.0 | 72 | 51% | [3] |
| A375 | Melanotic Melanoma | 100.0 | 72 | 21% | [3] |
| HaCaT | Keratinocytes | 25.0 | 24 | 54% | [3][5] |
| Fibroblasts | Normal | 2.5 - 50 | N/A | No significant harm | [3][5] |
Data extracted from Nawrot-Hadzik I, et al. Int J Mol Sci. 2020.[3][5]
For a comprehensive perspective, it is essential to compare the cellular effects of this compound with those of well-characterized inhibitors of the PKC and MAPK signaling pathways. The following table provides IC50 values for selected inhibitors against their primary molecular targets. It is important to note that a direct comparison of potency with this compound is challenging due to the lack of a reported IC50 value for its inhibition of PKC.
Table 2: Comparative Potency of Selected Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (nM) | Compound Class |
| This compound | PKC | Not Reported | Phenylpropanoid Glycoside |
| Sotrastaurin (AEB071) | Pan-PKC | 0.22 - 3.2 | Pan-PKC Inhibitor |
| Enzastaurin | PKCβ | 6 | PKC Inhibitor |
| Vemurafenib | BRAFV600E | 31 | BRAF Inhibitor |
| Dabrafenib | BRAFV600E | 0.8 | BRAF Inhibitor |
| Trametinib | MEK1/2 | 0.92 / 1.8 | MEK Inhibitor |
III. Experimental Protocols
This section details the methodologies employed in the key experiments to validate the biological effects of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on melanoma and normal cell lines.
-
Protocol:
-
Cells (A375, C32, HaCaT, and fibroblasts) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound (e.g., 2.5 to 100 µM) or a vehicle control (e.g., DMSO).
-
Following incubation for specified durations (e.g., 24, 48, 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation to allow for the formation of formazan (B1609692) crystals, the supernatant is removed, and the crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Apoptosis and Necrosis Assay (RealTime-Glo™ Annexin V Assay)
-
Objective: To determine the mechanism of cell death (apoptosis vs. necrosis) induced by this compound.
-
Protocol:
-
Cells are seeded in 96-well plates in the presence of the assay reagents (Annexin V-NanoBiT® substrate and a cell-impermeant pro-fluorescent DNA dye).
-
This compound is added at various concentrations.
-
Luminescence (indicative of phosphatidylserine (B164497) exposure in apoptosis) and fluorescence (indicative of membrane integrity loss in necrosis) are measured kinetically over time (e.g., every 2 hours for 24 hours) using a plate reader.
-
The temporal separation of the luminescent signal (earlier) from the fluorescent signal (later) indicates an apoptotic phenotype.
-
Reactive Oxygen Species (ROS) Detection (ROS-Glo™ H₂O₂ Assay)
-
Objective: To quantify the production of hydrogen peroxide (a major ROS) in cells treated with this compound.
-
Protocol:
-
Cells are seeded in 96-well plates and treated with this compound.
-
A luminogenic substrate that reacts specifically with H₂O₂ is added to the cells.
-
The reaction produces a luminescent signal that is proportional to the concentration of H₂O₂.
-
Luminescence is measured using a plate reader.
-
An increase in luminescence in treated cells compared to control cells indicates ROS production.
-
IV. Visualizing Molecular Pathways and Experimental Workflows
To better illustrate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathway of this compound in melanoma cells.
Caption: Workflow for validating a molecular target of a novel compound.
Caption: Logical comparison of evidence for this compound vs. alternatives.
V. Conclusion and Future Directions
This compound presents a compelling profile as an anti-melanoma agent with a validated mechanism of action involving the inhibition of PKC and induction of ROS. Its cytotoxicity against melanoma cells, coupled with lower toxicity towards normal fibroblasts, underscores its therapeutic potential.
However, for its advancement as a lead compound, several critical knowledge gaps must be addressed:
-
Quantitative Potency: The determination of IC50 values for this compound against a panel of PKC isoforms is paramount to understanding its potency and selectivity.
-
Experimental Validation of Putative Targets: In vitro kinase assays are required to confirm or refute the in silico prediction that this compound inhibits BRAFV600E and MEK1. If validated, this would position this compound as a potentially valuable multi-target inhibitor.
-
Comparative Studies: Head-to-head studies comparing this compound with other PKC and MAPK pathway inhibitors in the same cellular and in vivo models would provide a clearer picture of its relative efficacy.
References
- 1. Vanicosides A and B, protein kinase C inhibitors from Polygonum pensylvanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The combination of pro-oxidative acting vanicosides and GLUT1 inhibitor (WZB117) exerts a synergistic cytotoxic effect against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis Against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanicoside A: A Comparative Analysis of In Silico and In Vitro Biological Activities
For Immediate Release
This guide provides a comprehensive comparison of the computationally predicted (in silico) and experimentally observed (in vitro) biological activities of Vanicoside A, a naturally occurring phenylpropanoid glycoside. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the methodologies employed and the quantitative data obtained from recent studies. This analysis focuses on the anticancer and potential antiviral properties of this compound, presenting a side-by-side view of predictive modeling and laboratory results.
In Silico vs. In Vitro Activity: A Summary
This compound has been the subject of both computational and laboratory investigations to elucidate its therapeutic potential. In silico studies, primarily through molecular docking, have predicted its binding affinity to key protein targets in cancer and viral replication. These predictions have been, in part, validated by in vitro assays which measure the actual biological effect of this compound on cell lines and enzymes.
The primary focus of existing research has been on the anti-melanoma activity of this compound, with molecular docking studies targeting the BRAF V600E mutant and MEK1 kinase, key components of the MAPK/ERK signaling pathway.[1] These computational predictions are supported by in vitro cytotoxicity assays on human melanoma cell lines.[1] Additionally, this compound has been investigated for its potential to inhibit SARS-CoV-2 main protease (Mpro) and Protein Kinase C (PKC).
Quantitative Data Comparison
The following tables summarize the key quantitative data from in silico and in vitro studies on this compound.
Table 1: In Silico Molecular Docking Data for this compound
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| BRAF V600E | This compound | -8.8 | Not specified | [1] |
| MEK1 | This compound | -8.7 | Not specified | [1] |
Table 2: In Vitro Cytotoxicity of this compound against Melanoma Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |
| C32 (Amelanotic Melanoma) | 5.0 | 72 | 55 | [1] |
| C32 (Amelanotic Melanoma) | 25 | Not specified | Clear decrease | [1] |
| A375 (Melanotic Melanoma) | Not specified | Not specified | Less sensitive than C32 | [1] |
Table 3: In Vitro Enzyme Inhibition Data for Vanicosides
| Target Enzyme | Inhibitor | IC50 | Reference |
| Protein Kinase C (PKC) | This compound and B (mixture) | 44 µg/ml |
Note: A specific IC50 value for this compound alone against Protein Kinase C has not been reported. Similarly, while in silico screening of this compound against SARS-CoV-2 Mpro has been performed, a corresponding in vitro IC50 value is not yet available in the reviewed literature.
Experimental Protocols
In Silico: Molecular Docking
The in silico analysis of this compound's interaction with BRAF V600E and MEK1 was performed using molecular docking simulations.
Protocol:
-
Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins (BRAF V600E and MEK1) were obtained from the Protein Data Bank. The structure of this compound was generated and optimized using appropriate molecular modeling software.
-
Docking Simulation: Autodock Vina or a similar software was used to perform the molecular docking. The prepared ligand (this compound) was docked into the active site of the receptor proteins. The docking process involves a search algorithm to find the best binding pose of the ligand within the receptor's binding pocket.
-
Binding Energy Calculation: The binding affinity, expressed as binding energy in kcal/mol, was calculated for the most stable ligand-protein complex. A more negative binding energy indicates a stronger and more stable interaction.
-
Interaction Analysis: The docked complexes were visualized to identify the key amino acid residues involved in the interaction with this compound.
In Vitro: Cell Viability (MTT) Assay
The cytotoxic effect of this compound on melanoma cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Culture: Human melanoma cell lines (C32 and A375) were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound for specified durations (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent was added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability was calculated as a percentage of the untreated control cells.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams were generated using Graphviz.
Caption: A general workflow comparing the in silico and in vitro experimental processes.
Caption: The MAPK/ERK signaling pathway in BRAF V600E melanoma and the predicted points of inhibition by this compound.
Caption: The role of the main protease (Mpro) in SARS-CoV-2 replication and the potential inhibitory action of this compound.
References
A Comparative Analysis of Vanicoside A from Various Plant Origins
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of Vanicoside A, a promising phenylpropanoid glycoside with notable anticancer properties, isolated from various plant sources. This document provides a synthesis of quantitative data, detailed experimental methodologies for its extraction and analysis, and a visualization of its mechanism of action.
This compound: A Profile
This compound is a naturally occurring compound that has garnered significant interest for its biological activities, particularly its role as a Protein Kinase C (PKC) inhibitor and its ability to induce apoptosis in cancer cells. It is primarily found in species belonging to the Polygonaceae family. This guide focuses on a comparative examination of its presence in different plant sources, providing valuable information for phytochemical research and drug discovery.
Quantitative Comparison of this compound and B in Reynoutria Species
While this compound has been identified in several plant species, quantitative data is most readily available for members of the Reynoutria genus. The following table summarizes the content of this compound and its analogue, Vanicoside B, in the rhizomes of Reynoutria sachalinensis and Reynoutria japonica.
| Compound | Plant Species | Plant Part | Concentration (mg/g dry mass) | Reference |
| This compound | Reynoutria sachalinensis | Rhizome | Higher than in R. japonica | [1] |
| Vanicoside B | Reynoutria sachalinensis | Rhizome | Data not available | |
| This compound | Reynoutria japonica | Rhizome | Not detected | [1] |
| Vanicoside B | Reynoutria japonica | Rhizome | Data not available |
Note: While a direct quantitative comparison for this compound was not found in the cited literature, it is established that Reynoutria sachalinensis rhizomes contain higher amounts of hydroxycinnamic glycosides, including vanicosides, compared to Reynoutria japonica, where stilbenes are more prominent.[1]
Other Documented Plant Sources of this compound
In addition to the Reynoutria species, this compound has been reported in several other plants within the Polygonaceae family. However, specific quantitative data on the yield or concentration of this compound from these sources is not extensively available in the reviewed literature.
-
Polygonum pensylvanicum : this compound and B were first isolated from this plant and identified as PKC inhibitors.[2]
-
Persicaria orientalis
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from plant sources, based on established protocols.
Extraction and Isolation of Vanicosides from Polygonum pensylvanicum
This protocol is adapted from a study on the isolation of PKC inhibitors from Polygonum pensylvanicum.
-
Plant Material Preparation : Dried and powdered whole plant material (leaves, stems, and roots) is used for extraction.
-
Soxhlet Extraction : The powdered plant material is subjected to continuous extraction in a Soxhlet apparatus with 95% ethanol (B145695) for 24 hours.
-
Solvent Evaporation : The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning : The crude extract is then partitioned between ethyl acetate (B1210297) and water to separate compounds based on their polarity. This step is crucial for the initial purification of vanicosides.
-
Chromatographic Purification : The ethyl acetate fraction, which is enriched with vanicosides, is further purified using High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Quantification of this compound by HPLC-DAD-MS
This method is suitable for the quantitative analysis of this compound in plant extracts.
-
Sample Preparation : A known weight of the dried plant extract is dissolved in a suitable solvent (e.g., methanol) to a specific concentration.
-
HPLC System : A reversed-phase HPLC system equipped with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is used.
-
Column : A C18 analytical column is typically employed.
-
Mobile Phase : A gradient elution with a mixture of water (often with a small percentage of formic acid) and acetonitrile (B52724) or methanol (B129727) is used to achieve optimal separation.
-
Detection : The DAD is set to monitor the characteristic UV absorbance of this compound, while the MS provides mass-to-charge ratio information for confirmation.
-
-
Quantification : A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.
Visualizing the Process and Mechanism
To better illustrate the experimental workflow and the biological activity of this compound, the following diagrams are provided.
Biological Activity and Mechanism of Action
This compound exhibits significant anticancer activity, particularly against melanoma cell lines. Its primary mechanism of action involves the inhibition of Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
In melanoma, specific isoforms of PKC, such as PKCδ, are involved in pro-apoptotic signaling. By inhibiting PKC, this compound can modulate downstream signaling cascades. Research suggests that this compound-mediated PKC inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) pathway, a key regulator of apoptosis. The activation of the JNK pathway ultimately triggers the apoptotic machinery within melanoma cells, leading to programmed cell death. This targeted action makes this compound a compound of high interest for the development of novel anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Vanicosides C-F, new phenylpropanoid glycosides from Polygonum pensylvanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C51H50O21 | CID 44575681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vanicoside B | C49H48O20 | CID 10033855 - PubChem [pubchem.ncbi.nlm.nih.gov]
Vanicoside A: A Comparative Analysis of its Selective Cytotoxicity Towards Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vanicoside A's performance in selectively targeting cancer cells over normal cells, supported by experimental data. This compound, a phenylpropanoid glycoside, has demonstrated potential as an anticancer agent, primarily through the induction of apoptosis and modulation of key signaling pathways.
Data Presentation: Comparative Cytotoxicity of this compound
The in vitro efficacy of this compound was evaluated against melanoma cancer cell lines and normal human cell lines. The following tables summarize the percentage of cell viability after treatment with various concentrations of this compound for 24, 48, and 72 hours, as determined by the MTT assay. A lower percentage of cell viability indicates higher cytotoxic activity.
Table 1: Effect of this compound on the Viability of C32 Amelanotic Melanoma Cells [1][2]
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 2.5 | 81 | 77 | 77 |
| 5.0 | - | - | 55 |
| 10.0 | - | - | - |
| 25.0 | - | - | - |
| 50.0 | - | - | - |
Note: Data for all concentrations and time points were not available in the cited sources.
Table 2: Effect of this compound on the Viability of A375 Malignant Melanoma Cells [1]
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 50.0 | - | - | 51 |
| 100.0 | 44 | 27 | 21 |
Note: Data for all concentrations and time points were not available in the cited sources.
Table 3: Effect of this compound on the Viability of HaCaT Normal Human Keratinocytes [1][2]
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 25.0 | 54 | 60 | 60 |
Note: Data for all concentrations and time points were not available in the cited sources.
Table 4: Effect of this compound on the Viability of Normal Human Primary Fibroblasts [1]
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 2.5 - 25.0 | Increased Viability | Increased Viability | No Harm |
| 50.0 | - | - | - |
| 100.0 | - | - | - |
Note: At lower concentrations (2.5–25 µM), this compound was observed to increase the viability of fibroblasts at 24 and 48 hours.[1] At concentrations ranging from 2.5 to 50 µM, it did not harm the primary fibroblast line.[2]
Experimental Protocols
MTT Assay for Cell Viability
The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (like DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.
Annexin V Apoptosis Assay
To determine if the cell death induced by this compound is due to apoptosis, an Annexin V assay is performed. This assay identifies the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Protocol:
-
Cell Treatment: Cells are treated with this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye like Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Mandatory Visualization
Caption: Workflow for evaluating the selective cytotoxicity of this compound.
Mechanism of Action: Signaling Pathways
This compound appears to exert its cytotoxic effects through a multi-faceted mechanism involving the induction of oxidative stress and the inhibition of a key signaling protein.
-
Induction of Reactive Oxygen Species (ROS): this compound has been shown to induce substantial production of ROS in melanoma cells.[3] Elevated levels of ROS can lead to cellular damage and trigger apoptosis.
-
Inhibition of Protein Kinase C (PKC): this compound is an inhibitor of Protein Kinase C (PKC).[3] PKC isozymes are involved in various cellular processes, including cell proliferation, differentiation, and survival.[4][5][6] By inhibiting PKC, this compound can disrupt these signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: this compound's proposed mechanism of action in cancer cells.
References
- 1. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis Against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Vanicoside A
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the proper handling and disposal of Vanicoside A. Adherence to these procedures is critical to ensure a safe laboratory environment and to minimize risks associated with this compound. As a trusted partner in your research, we are committed to providing value beyond the product itself by being your preferred source for laboratory safety and chemical handling information.
Essential Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is paramount. The following personal protective equipment (PPE) is required to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact during handling. |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect eyes from splashes or dust. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder form to avoid inhalation of dust particles. | To prevent respiratory tract irritation. |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect skin and clothing from contamination. |
Operational Plan: A Step-by-Step Guide to Handling this compound
Following a systematic workflow is crucial for minimizing exposure and ensuring safety.
1. Preparation:
-
Ensure that the work area is well-ventilated.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required PPE as outlined in the table above.
2. Handling:
-
When weighing or transferring the powdered form of this compound, perform these actions in a chemical fume hood to control dust.
-
Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of this compound tightly closed when not in use.
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.
-
Clean all equipment and the work area to remove any residual contamination.
-
Properly remove and dispose of gloves and any other disposable PPE.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as chemical waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, wipes, and containers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Key Experimental Protocol Considerations
While specific experimental protocols will vary, the following safety considerations should be integrated into any procedure involving this compound:
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.
-
Training: Ensure all personnel handling this compound are trained on the specific hazards and the required safety procedures.
-
Emergency Procedures: Be familiar with your institution's emergency procedures in case of accidental exposure or spill. In case of eye contact, immediately flush with water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms develop.
Visualizing the Safety Workflow
To further clarify the procedural steps for personal protective equipment, the following diagram illustrates the logical flow for donning, using, and doffing PPE when handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
